molecular formula C10H15N3OS B021337 Pramipexole propionamide CAS No. 106006-84-2

Pramipexole propionamide

Cat. No.: B021337
CAS No.: 106006-84-2
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole propionamide is a chemical of interest in neuroscience and pharmaceutical research, derived from Pramipexole. Pramipexole is a well-characterized dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, demonstrating a distinct preference for the D3 receptor subtype . Its established mechanism of action involves stimulating these receptors, mimicking the effects of the neurotransmitter dopamine . The parent compound is approved for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) , and has shown promising research applications in areas such as treatment-resistant unipolar and bipolar depression . Furthermore, studies suggest that Pramipexole may also exhibit neuroprotective properties, including anti-apoptotic effects that are potentially independent of its dopaminergic activity . The propionamide analog is supplied for investigational purposes to explore these and other potential mechanisms and applications further. Researchers can use this compound to probe dopaminergic pathways, study receptor interactions, and develop novel therapeutic agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147469
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-84-2
Record name N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106006-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramipexole propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32W093504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for pramipexole propionamide, a key intermediate in the production of the dopamine agonist pramipexole. It also delves into the well-established mechanism of action of pramipexole, offering insights for researchers and professionals in drug development and neuroscience.

Synthesis of this compound

This compound, chemically known as (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, is a crucial precursor in one of the synthetic routes to pramipexole. Its synthesis involves the selective acylation of the primary aliphatic amine of the starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with propionic anhydride. This reaction selectively acylates the more nucleophilic aliphatic amino group over the less reactive amino group on the thiazole ring.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product start_material (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole reaction Acylation start_material->reaction reagent Propionic Anhydride reagent->reaction product (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide reaction->product

Figure 1: Synthesis of this compound.
Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
Acylating AgentPropionic Anhydride
SolventNot specified in detail in the search results
BaseNot specified in detail in the search results
Reaction TimeNot specified in detail in the search results
YieldNot explicitly stated for this specific step, but is a key intermediate in a multi-step synthesis with an overall yield of 65% for the final pramipexole product.[1]
Purity of ProductHigh purity is achieved after purification.
Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, based on established synthetic routes for pramipexole.

Materials:

  • (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • Propionic anhydride

  • Suitable organic solvent (e.g., ethyl acetate)

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine in an appropriate organic solvent.

  • Acylation: Add propionic anhydride to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the propionic acid byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Purification: a. Upon completion, add water to the reaction mixture. b. Acidify the mixture with aqueous hydrochloric acid. c. Wash the aqueous layer with an organic solvent like ethyl acetate to remove any di-acylated impurity ((S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide). d. Basify the aqueous layer with an aqueous base such as potassium carbonate to precipitate the crude product. e. Filter the solid, wash with water, and dry to obtain the crude (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide. f. Further purification can be achieved by recrystallization from a suitable solvent.

Mechanism of Action of Pramipexole

This compound is a precursor to pramipexole, a potent dopamine agonist. The therapeutic effects of pramipexole are attributed to its activity at dopamine receptors in the brain.

Dopamine Receptor Agonism

Pramipexole is a non-ergot dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes.[1] It exhibits a particular preference for the D3 receptor subtype. By directly stimulating these receptors in the striatum, pramipexole mimics the effects of endogenous dopamine. This is particularly relevant in conditions like Parkinson's disease, where there is a deficiency in dopaminergic signaling.[1]

Pramipexole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pramipexole Pramipexole d2_autoreceptor D2/D3 Autoreceptors pramipexole->d2_autoreceptor Agonist d2_receptor Postsynaptic D2/D3 Receptors pramipexole->d2_receptor Agonist cellular_response Cellular Response (e.g., Improved Motor Control) d2_receptor->cellular_response Stimulation

Figure 2: Pramipexole's Dopamine Receptor Agonism.
Neuroprotective Effects

Beyond its primary role as a dopamine agonist, preclinical studies suggest that pramipexole may also possess neuroprotective properties. Several potential mechanisms contributing to this effect have been proposed:

  • Antioxidant Activity: Pramipexole has been shown to exhibit antioxidant properties, which may help protect dopaminergic neurons from oxidative stress, a key factor in the pathology of Parkinson's disease.

  • Modulation of Dopamine Metabolism: By acting on presynaptic D2/D3 autoreceptors, pramipexole can reduce the synthesis and turnover of dopamine, thereby decreasing the production of potentially toxic metabolites.

  • Mitochondrial Protection: Evidence suggests that pramipexole may help maintain mitochondrial function and integrity.

  • Stimulation of Trophic Factors: Pramipexole might promote the release of neurotrophic factors that support the survival and function of neurons.

Neuroprotection_Pathway cluster_mechanisms Putative Neuroprotective Mechanisms cluster_outcome Outcome pramipexole Pramipexole antioxidant Antioxidant Effects pramipexole->antioxidant da_metabolism Reduced Dopamine Metabolism pramipexole->da_metabolism mitochondria Mitochondrial Protection pramipexole->mitochondria trophic_factors Increased Trophic Factor Release pramipexole->trophic_factors neuroprotection Neuroprotection of Dopaminergic Neurons antioxidant->neuroprotection da_metabolism->neuroprotection mitochondria->neuroprotection trophic_factors->neuroprotection

Figure 3: Putative Neuroprotective Mechanisms of Pramipexole.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole propionamide, systematically named N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is a key intermediate and process-related impurity in the synthesis of the dopamine agonist Pramipexole. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. It also delves into its anticipated pharmacological properties based on the well-established activity of the parent compound, Pramipexole, and outlines detailed experimental protocols for its synthesis, analysis, and potential pharmacological evaluation. This document serves as a crucial resource for researchers involved in the development, manufacturing, and quality control of Pramipexole, as well as for scientists investigating the structure-activity relationships of dopamine receptor ligands.

Chemical Structure and Identification

This compound is a derivative of the aminobenzothiazole class of compounds. Its core structure consists of a tetrahydrobenzothiazole ring system with an amino group at the 2-position and a propionamide group attached to the amino group at the 6-position of the saturated carbocyclic ring. The stereochemistry at the 6-position is designated as (S).

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[1]
CAS Number 106006-84-2[1]
Molecular Formula C₁₀H₁₅N₃OS[1]
Molecular Weight 225.31 g/mol [1]
Synonyms (S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide, Pramipexole Impurity E[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in the literature, its identity as a process-related impurity in Pramipexole manufacturing suggests it is a solid at room temperature. Its solubility is likely to be influenced by the propionamide group, potentially rendering it less water-soluble than the more basic parent drug, Pramipexole.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 96.3 ŲPubChem

Synthesis and Experimental Protocols

This compound is synthesized as an intermediate in the production of Pramipexole. The general synthetic route involves the acylation of the primary amino group at the 6-position of (6S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis of this compound

G A (6S)-(-)-2,6-Diamino- 4,5,6,7-tetrahydrobenzothiazole C This compound A->C Acylation B Propionic Anhydride B->C

Caption: Simplified signaling pathway of a dopamine D2/D3 receptor agonist.

Conclusion

This compound is a critical molecule in the context of Pramipexole synthesis and quality control. This technical guide has provided a detailed overview of its chemical structure, methods for its synthesis and purification, and appropriate analytical techniques for its characterization and quantification. While its own pharmacological activity is presumed to be low due to structural modifications at a key pharmacophoric site, understanding its properties is essential for ensuring the purity and safety of the final active pharmaceutical ingredient, Pramipexole. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide: Identification and Characterization of Pramipexole Propionamide as a Pramipexole Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and analytical methodologies for Pramipexole propionamide, a known impurity of the non-ergot dopamine agonist, Pramipexole. Understanding and controlling impurities such as this compound is critical for ensuring the quality, safety, and efficacy of Pramipexole drug products.

Introduction to Pramipexole and its Impurities

Pramipexole is a potent dopamine D2 and D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The manufacturing process and storage of Pramipexole can lead to the formation of various impurities, including process-related impurities, degradation products, and products of drug-excipient interactions.[1][2] Regulatory bodies require the identification and characterization of any impurity present at levels of 0.05% w/w or higher.

This compound, chemically known as N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is recognized as "Pramipexole EP Impurity E" by the European Pharmacopoeia.[3][4][5] Its presence in the final drug product must be carefully monitored and controlled.

Formation of this compound

While the precise, documented formation pathway of this compound is not extensively detailed in the provided literature, it is likely a process-related impurity. One plausible pathway is the acylation of the primary amine at the 6-position of the tetrahydrobenzothiazole ring system of a Pramipexole precursor or Pramipexole itself with a propionylating agent. Such agents could be present as reagents, intermediates, or by-products in the manufacturing process.

Analytical Identification and Characterization

A multi-step approach is typically employed for the identification and characterization of impurities like this compound. This involves a combination of chromatographic separation and spectroscopic analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for detecting and quantifying Pramipexole and its impurities.[1][6] Reversed-phase HPLC methods are commonly used.[7][8]

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a Pramipexole drug substance or product.

cluster_0 Impurity Detection & Initial Characterization cluster_1 Structure Elucidation & Confirmation Pramipexole Sample Pramipexole Sample HPLC Analysis HPLC Analysis Pramipexole Sample->HPLC Analysis Unknown Peak Detected Unknown Peak Detected HPLC Analysis->Unknown Peak Detected LC-MS Analysis LC-MS Analysis Unknown Peak Detected->LC-MS Analysis Determine Molecular Weight Determine Molecular Weight LC-MS Analysis->Determine Molecular Weight Propose Structure Propose Structure Determine Molecular Weight->Propose Structure Synthesize Impurity Standard Synthesize Impurity Standard Propose Structure->Synthesize Impurity Standard NMR & IR Spectroscopy NMR & IR Spectroscopy Synthesize Impurity Standard->NMR & IR Spectroscopy Spike HPLC Sample Spike HPLC Sample Synthesize Impurity Standard->Spike HPLC Sample Confirm Structure Confirm Structure NMR & IR Spectroscopy->Confirm Structure Confirm RRT Confirm RRT Spike HPLC Sample->Confirm RRT

Caption: Workflow for the Identification and Confirmation of a Pramipexole Impurity.

Spectroscopic Characterization

Once an unknown impurity is detected, its structure is elucidated using various spectroscopic techniques:

  • Mass Spectrometry (MS): LC-MS is used to determine the molecular weight of the impurity.[7][8] The mass-to-charge ratio (m/z) of the molecular ion provides the initial and most critical piece of information for proposing a chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the proposed structure of the synthesized impurity standard.[6] These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the impurity molecule.[6]

Quantitative Analysis

Once identified and characterized, the levels of this compound in Pramipexole samples must be quantified. This is typically done using a validated, stability-indicating HPLC method.

Data Presentation

The results of quantitative analysis are best presented in a tabular format for easy comparison. The following table is a template for presenting such data.

Batch Number Storage Condition Time Point This compound (%) Total Impurities (%)
Batch A25°C / 60% RHInitial0.080.15
Batch A25°C / 60% RH3 Months0.090.18
Batch A40°C / 75% RH3 Months0.120.25
Batch B25°C / 60% RHInitial0.070.13
Batch B25°C / 60% RH3 Months0.080.16
Batch B40°C / 75% RH3 Months0.110.22

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification of this compound.

Protocol for HPLC Analysis of Pramipexole and its Impurities

This protocol is a representative method based on literature for the analysis of Pramipexole and its impurities.[9][10][11]

Objective: To separate and quantify Pramipexole and its related substances, including this compound, in a drug substance or product.

Materials and Reagents:

  • Pramipexole Dihydrochloride Monohydrate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade)

  • Glacial Acetic Acid (Analytical Grade)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 75:25 v/v). The buffer can be prepared by dissolving ammonium acetate in water (e.g., 10 mmol L-1).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of Pramipexole Dihydrochloride Monohydrate and a separate standard solution of this compound in the mobile phase.

  • Sample Solution Preparation: Prepare a sample solution of the Pramipexole drug substance or product in the mobile phase.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (checking parameters like peak area reproducibility, tailing factor, and theoretical plates).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the peaks corresponding to Pramipexole and this compound based on their retention times. Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Protocol for Synthesis of this compound

This hypothetical synthesis protocol is based on standard organic chemistry principles for acylation reactions.

Objective: To synthesize this compound for use as a reference standard.

Reaction Scheme:

Pramipexole Pramipexole This compound This compound Pramipexole->this compound + Propionyl Chloride / Pyridine Propionyl Chloride Propionyl Chloride

Caption: Synthetic Scheme for this compound.

Materials and Reagents:

  • Pramipexole free base

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve Pramipexole free base in dichloromethane in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add propionyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

  • Characterize the purified product by NMR, MS, and IR to confirm its structure.

Conclusion

The identification and control of impurities such as this compound are fundamental to ensuring the quality and safety of Pramipexole pharmaceutical products. A combination of advanced chromatographic and spectroscopic techniques allows for the reliable detection, characterization, and quantification of this impurity. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to effectively manage this compound in their products.

References

An In-depth Technical Guide to Pramipexole and its Propionamide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pramipexole, a non-ergot dopamine agonist, with a specific focus on its chemical properties, pharmacological profile, and mechanism of action. A detailed examination of Pramipexole propionamide, a key intermediate and potential impurity in the synthesis of Pramipexole, is also presented.

Chemical Profile of this compound

This compound, systematically known as N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is a crucial compound in the manufacturing process of Pramipexole.[1][2] Its chemical identifiers are summarized in the table below.

IdentifierValue
CAS Number 106006-84-2[1][2]
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[1]
Molecular Formula C₁₀H₁₅N₃OS[1]
Molecular Weight 225.31 g/mol [1]
Synonyms (S)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, Pramipexole Impurity E[2][3]

Synthesis and Relevance of this compound

This compound serves as a direct precursor in one of the common synthetic routes to Pramipexole. The synthesis generally involves the acylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride or a related acylating agent to form this compound. Subsequent reduction of the amide group yields Pramipexole.

Due to its role as an intermediate, this compound is also considered a process-related impurity in the final active pharmaceutical ingredient (API).[2] Therefore, robust analytical methods are essential for its detection and quantification to ensure the purity and safety of Pramipexole formulations.

Representative Experimental Protocol: Synthesis of Pramipexole via this compound

A common synthetic approach involves the reduction of this compound. A general laboratory-scale procedure is outlined below:

  • Reaction Setup: In a suitable reaction vessel, (-) 2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole (this compound) is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

  • Reduction: A reducing agent, for instance, a borane-THF complex or sodium borohydride, is added to the solution. The mixture is then stirred, often with heating under reflux, for a sufficient period to ensure complete reduction of the amide.

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled, and the excess reducing agent is carefully quenched, typically by the slow addition of water or an acidic solution. The pH is adjusted to be basic to ensure Pramipexole is in its free base form.

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude Pramipexole can be further purified by crystallization or chromatography to yield the final high-purity product.

Pharmacology of Pramipexole

Pramipexole is a potent dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes.[3] It is clinically used for the treatment of Parkinson's disease and restless legs syndrome.[4]

Receptor Binding Affinity

Pramipexole exhibits a notable selectivity for the D3 receptor subtype over the D2 and D4 subtypes. This high affinity for D3 receptors may contribute to its specific clinical effects. The binding affinities (Ki) of Pramipexole for human dopamine receptors are summarized below.

Receptor SubtypeKi (nmol/L)
Dopamine D23.9
Dopamine D30.5

Data sourced from radioligand binding assays.

Mechanism of Action and Signaling Pathway

Pramipexole's therapeutic effects are primarily attributed to its agonistic activity at dopamine D2 and D3 receptors in the brain.[4] These receptors are G protein-coupled receptors (GPCRs) that are linked to inhibitory G proteins (Gαi/o).

Upon binding of Pramipexole, the Gαi/o protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

The following diagram illustrates the canonical signaling pathway of Pramipexole at D2/D3 dopamine receptors.

Pramipexole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor (GPCR) Pramipexole->D2_D3_Receptor Binds to G_protein Gαi/o Protein (inactive) D2_D3_Receptor->G_protein Activates G_protein_active Gαi/o Protein (active) G_protein->G_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability & Modulation of Gene Transcription PKA->Cellular_Response Leads to

Pramipexole's inhibitory signaling cascade.

Analytical Methodologies

The quality control of Pramipexole API and its formulations necessitates the use of validated analytical methods to quantify the drug and its impurities, including this compound. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

A typical reversed-phase HPLC method would involve:

  • Column: A C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient or isocratic elution mode.

  • Detection: UV detection at a wavelength where Pramipexole and its impurities exhibit significant absorbance.

Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This compound is a critical intermediate in the synthesis of Pramipexole and a potential impurity that requires careful monitoring. Understanding its chemical properties and its relationship to the final API is essential for drug development and manufacturing. Pramipexole itself exerts its therapeutic effects through a well-defined mechanism of action as a dopamine D2/D3 receptor agonist, leading to the inhibition of the adenylyl cyclase signaling pathway. This technical guide provides foundational knowledge for researchers and professionals working with these compounds.

References

Pramipexole Propionamide: A Technical Review of a Dopamine Agonist and its Prodrug Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, exhibiting a particular affinity for the D3 subtype.[1][2][3] It is a cornerstone in the symptomatic treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[4][5] This technical guide provides an in-depth review of the literature on pramipexole, with a special focus on its propionamide derivative, a likely prodrug intended to enhance its therapeutic profile. This document will cover its mechanism of action, receptor binding affinities, pharmacokinetic properties, and relevant clinical data, alongside detailed experimental protocols and pathway visualizations.

Core Compound: Pramipexole

Mechanism of Action

Pramipexole's therapeutic effects stem from its activity as a full agonist at the D2 subfamily of dopamine receptors (D2, D3, and D4).[3][6] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum, impairing motor control.[5][7] Pramipexole directly stimulates the remaining dopamine receptors, compensating for the reduced endogenous dopamine levels.[7][8]

Its high affinity for the D3 receptor, predominantly found in the limbic regions of the brain, may contribute to its effects on mood and motivation, which are often affected in Parkinson's disease patients.[6][7] Preclinical studies also suggest potential neuroprotective properties, including antioxidant effects and the ability to reduce dopamine metabolism, which may mitigate oxidative stress.[6][9]

Signaling Pathway

Activation of D2-like receptors (D2, D3, D4) by pramipexole initiates a Gαi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway counteracts the stimulatory effects of D1-like receptor activation.[1][10]

Pramipexole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pramipexole Pramipexole D2_D3_Receptor D2/D3 Receptor Pramipexole->D2_D3_Receptor Binds and Activates G_protein Gαi/o Protein D2_D3_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Pramipexole's D2/D3 receptor signaling pathway.

Quantitative Data

Receptor Binding Affinity of Pramipexole

Pramipexole demonstrates a significantly higher affinity for the D3 receptor subtype compared to D2 and D4.[11][12]

Receptor SubtypeLigandKi (nM)
Dopamine D2Pramipexole3.9[1][13]
Dopamine D3Pramipexole0.5[1][13]
Dopamine D4Pramipexole5.1[10]

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

Pharmacokinetic Properties of Pramipexole

Pramipexole exhibits linear pharmacokinetics over the clinical dosage range.[4]

ParameterValue
Absorption
Bioavailability>90%[4]
Tmax (immediate-release)~2 hours[4]
Tmax (extended-release)~6 hours[14]
Food EffectDelays Tmax by ~1 hour, no effect on extent of absorption[4]
Distribution
Volume of Distribution (Vd)~500 L[4]
Plasma Protein Binding~15%[4]
Metabolism
Extent of MetabolismNegligible (<10%)[4]
Elimination
Primary RouteRenal (90% as unchanged drug)[4]
Terminal Half-life (t1/2)~8 hours (young, healthy)[4]
~12 hours (elderly)[4]
ClearanceReduced in renal impairment[15]

Pramipexole Propionamide: A Prodrug Approach

While literature directly detailing "this compound" is scarce, its chemical structure suggests it is a prodrug of pramipexole. A common strategy in drug development is to modify a parent drug with a chemical moiety, such as a propionamide group, to improve its pharmacokinetic properties, such as absorption, distribution, or to enable a sustained-release formulation.

Synthesis of Pramipexole via a Propionamide Intermediate

The synthesis of pramipexole can involve the acylation of the precursor (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride to form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide. This intermediate is then reduced to yield pramipexole.[16]

Pramipexole_Synthesis A (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole C N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide (this compound Intermediate) A->C Acylation B Propionic Anhydride E Pramipexole C->E Reduction D Reducing Agent (e.g., Borane-THF complex)

Simplified synthesis of Pramipexole via a propionamide intermediate.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like pramipexole to dopamine receptors.

Objective: To determine the Ki of a test compound for a specific dopamine receptor subtype.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3).

  • Radioligand (e.g., [3H]-spiperone for D2-like receptors).

  • Test compound (Pramipexole).

  • Incubation buffer.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a reaction tube, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound or buffer (for total and non-specific binding).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vivo Model of Parkinson's Disease: 6-OHDA Lesioned Rat Model

This is a widely used neurotoxin-based model to study the effects of anti-Parkinsonian drugs.

Objective: To assess the efficacy of a test compound in a rodent model of Parkinson's disease.

Procedure:

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame.

  • Neurotoxin Injection: Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons.

  • Recovery: Allow the animals to recover for a period of weeks to allow the lesion to develop fully.

  • Drug Administration: Administer the test compound (e.g., pramipexole) or vehicle to the lesioned animals. This can be done via oral gavage, intraperitoneal, or subcutaneous injection.[17][18]

  • Behavioral Assessment: Evaluate motor function using tests such as:

    • Rotational Behavior: Measure the number of rotations induced by a dopamine agonist (e.g., apomorphine) or the test compound itself. A unilateral lesion will cause the animal to rotate towards the lesioned side.

    • Cylinder Test: Assess forelimb akinesia by observing the preferential use of the non-impaired forelimb for wall contact during exploration of a cylinder.

    • Abnormal Involuntary Movements (AIMs): Score the severity of dyskinesia-like movements induced by chronic treatment with the test compound.[18]

  • Neurochemical Analysis: After the behavioral assessments, the animals can be euthanized, and brain tissue (e.g., striatum) can be dissected for neurochemical analysis, such as quantifying dopamine levels using HPLC.[18]

Experimental_Workflow_6OHDA_Model cluster_Phase1 Model Creation cluster_Phase2 Treatment cluster_Phase3 Assessment Surgery Stereotaxic Surgery Injection 6-OHDA Injection Surgery->Injection Recovery Recovery Period Injection->Recovery Drug_Admin Pramipexole or Vehicle Administration Recovery->Drug_Admin Behavioral Behavioral Testing (Rotation, Cylinder, AIMs) Drug_Admin->Behavioral Neurochemical Neurochemical Analysis (HPLC) Behavioral->Neurochemical

Workflow for a preclinical study using the 6-OHDA rat model.

Clinical Evidence

Numerous clinical trials have established the efficacy and safety of pramipexole in the treatment of Parkinson's disease, both as monotherapy in early stages and as an adjunct to levodopa in advanced disease.[19][20][21][22]

  • Early Parkinson's Disease: Studies have shown that pramipexole monotherapy significantly improves activities of daily living and motor symptoms compared to placebo.[20][21] The PROUD study, a randomized delayed-start trial, investigated the potential disease-modifying effects of pramipexole but found little evidence to support this based on clinical and neuroimaging measures.[23]

  • Advanced Parkinson's Disease: As an adjunct to levodopa, pramipexole has been shown to improve motor function, decrease "off" time, and reduce the severity of "off" periods.[19][22]

  • Other Indications: Pramipexole is also effective for treating Restless Legs Syndrome.[4] Recent studies have also explored its potential in treating treatment-resistant depression, with some positive findings.[24][25]

Conclusion

Pramipexole is a well-established dopamine agonist with a clear mechanism of action and a favorable pharmacokinetic profile for the treatment of Parkinson's disease and Restless Legs Syndrome. The concept of a "pramiprexole propionamide" prodrug represents a logical step in the lifecycle management of this compound, potentially offering advantages in terms of drug delivery and patient compliance. While direct data on the propionamide derivative is limited, its role as a synthetic intermediate is documented. Further research into pramipexole prodrugs could yield new therapeutic options with improved properties. This guide provides a comprehensive overview of the existing knowledge on pramipexole, offering a solid foundation for researchers and drug development professionals working in this area.

References

Pramipexole Propionamide: A Technical Overview of its Degradation and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Pramipexole propionamide is recognized as a process impurity and potential degradation product of pramipexole, identified as "Impurity D" or "Impurity E" in pharmacopoeial standards.[3][4] A thorough understanding of the stability of pramipexole and its related compounds, including this compound, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1]

This technical guide provides a comprehensive analysis of the degradation and stability profile of the pramipexole core structure under various stress conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates its potential degradation pathways based on the established reactivity of the pramipexole molecule and the chemical properties of the propionamide functional group.

Degradation Profile of Pramipexole

Forced degradation studies on pramipexole have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] These studies reveal that pramipexole is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while it exhibits relative stability to thermal stress.[5][6][7]

Hydrolytic Degradation

Pramipexole demonstrates lability under both acidic and basic conditions, with the rate of degradation being faster in a basic medium.[6][9]

  • Acidic Conditions: Under acidic stress (e.g., 3 M HCl at 80°C for 48 hours), pramipexole degrades to form a major degradation product.[6][9]

  • Basic Conditions: In basic conditions (e.g., 2 M NaOH at 80°C for 24 hours), a significant degradation of pramipexole is observed.[6][9]

Oxidative Degradation

Exposure to oxidative stress, such as 6% hydrogen peroxide at room temperature for 8 days, leads to notable degradation of pramipexole.[5][6] This indicates the molecule's susceptibility to oxidation.

Photodegradation

Pramipexole is found to be unstable when exposed to sunlight.[5][6] Photolytic degradation studies have shown the formation of specific degradation products upon exposure to light.[6]

Thermal Degradation

Pramipexole is generally stable under dry and wet heat conditions.[6] Studies have shown negligible degradation when subjected to dry heat at 50°C for 30 days and wet heat at 50°C and 75% relative humidity for 3 months.[6]

Potential Degradation Pathways of this compound

While specific degradation studies on this compound are not extensively available in the public domain, its potential degradation pathways can be inferred from the known degradation of the pramipexole core and the chemical nature of the amide bond. The primary anticipated degradation pathway for this compound would be the hydrolysis of the propionamide group to yield pramipexole.

dot

Pramipexole_Propionamide_Degradation cluster_conditions Stress Conditions Pramipexole_Propionamide This compound Pramipexole Pramipexole Pramipexole_Propionamide->Pramipexole Hydrolysis (Acidic/Basic) Propionic_Acid Propionic Acid Pramipexole_Propionamide->Propionic_Acid Hydrolysis (Acidic/Basic) Acidic (H+) Acidic (H+) Basic (OH-) Basic (OH-)

Caption: Proposed hydrolytic degradation of this compound.

Summary of Quantitative Degradation Data for Pramipexole

The following table summarizes the quantitative data from forced degradation studies performed on pramipexole.

Stress ConditionReagents and ConditionsDurationDegradation (%)Degradation Products IdentifiedReference
Acid Hydrolysis 3 M HCl, reflux at 80°C48 hoursSignificantOne major degradation product[6][9]
Base Hydrolysis 2 M NaOH, reflux at 80°C24 hours10-20%One major degradation product[6][9]
Oxidation 6% H₂O₂, room temperature8 days>10%N-oxide and S-oxide impurities[5][6][10]
Photodegradation Direct sunlight8 days>10%(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid[6]
Thermal (Dry Heat) 105°C24 hoursNot specifiedDespropyl impurity[10]
Thermal (Wet Heat) 50°C, 75% RH3 monthsNegligible-[6]
Humidity 25°C, 90% RH2 daysNot specified-[10]

Experimental Protocols for Forced Degradation Studies of Pramipexole

The following are detailed methodologies for the key experiments cited in the stability testing of pramipexole. These protocols can serve as a basis for designing stability studies for this compound.

General Sample Preparation

A stock solution of pramipexole (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol. This stock solution is then used for the various forced degradation studies.[5]

Acid Hydrolysis
  • Protocol: A solution of pramipexole is mixed with 3 M hydrochloric acid.[6]

  • The mixture is refluxed at 80°C for 48 hours.[6]

  • After the specified time, the solution is cooled and neutralized before analysis by a stability-indicating analytical method.[6]

Base Hydrolysis
  • Protocol: A solution of pramipexole is mixed with 2 M sodium hydroxide.[6]

  • The mixture is refluxed at 80°C for 24 hours.[6]

  • The solution is then cooled and neutralized prior to analysis.[6]

Oxidative Degradation
  • Protocol: A solution of pramipexole is exposed to 6% hydrogen peroxide at room temperature.[5][6]

  • The exposure is maintained for a period of 8 days.[5][6]

  • To remove excess hydrogen peroxide, the solution can be heated in a boiling water bath for a short period (e.g., 10 minutes) before analysis.[5]

Photodegradation
  • Protocol: A solution of pramipexole is exposed to direct sunlight for 8 days.[1][6]

  • Alternatively, solid drug substance can be exposed to UV light (e.g., 1.2 Million Lux hours).[10]

  • The sample is then prepared for analysis.

Thermal Degradation
  • Dry Heat: The solid form of pramipexole is placed in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]

  • Wet Heat: The solid drug substance is kept in a humidity chamber at controlled temperature and relative humidity (e.g., 50°C, 75% RH) for an extended period (e.g., 3 months).[6]

Analytical Methodology

A validated stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method is typically employed for the quantitative determination of pramipexole and its degradation products.[5][7] Liquid chromatography-mass spectrometry (LC-MS) is used for the identification and characterization of the degradation products.[5][10]

dot

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock_Solution Pramipexole Stock Solution (1000 µg/mL) Acid Acid Hydrolysis (3M HCl, 80°C, 48h) Stock_Solution->Acid Base Base Hydrolysis (2M NaOH, 80°C, 24h) Stock_Solution->Base Oxidation Oxidation (6% H₂O₂, RT, 8 days) Stock_Solution->Oxidation Photo Photodegradation (Sunlight, 8 days) Stock_Solution->Photo Thermal Thermal Stress (Dry/Wet Heat) Stock_Solution->Thermal HPLC Stability-Indicating HPLC (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS (Identification) HPLC->LCMS Characterize Degradants

Caption: General workflow for forced degradation studies of Pramipexole.

Conclusion

The stability of pramipexole is well-documented, with known degradation pathways under hydrolytic, oxidative, and photolytic stress. While direct stability data for this compound is limited, its primary degradation route is anticipated to be the hydrolysis of the amide bond to form pramipexole. The experimental protocols and degradation profile of pramipexole provide a robust framework for designing and conducting stability studies for this compound. Further investigation into the specific degradation kinetics and products of this compound is warranted to fully characterize its stability profile. This information is essential for the development of stable pharmaceutical formulations and for ensuring the overall quality and safety of pramipexole-containing drug products.

References

Methodological & Application

Application Note: HPLC Analysis of Pramipexole Propionamide in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The purity of the bulk drug is a critical quality attribute to ensure its safety and efficacy. Pramipexole propionamide, also known as Pramipexole Impurity E, is a potential process-related impurity that needs to be monitored and controlled within acceptable limits.[2] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in Pramipexole bulk drug substance.

The method described is a stability-indicating assay, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.[3][4] The protocol is designed to be robust and reliable for routine quality control and stability testing in a pharmaceutical setting.

Experimental Protocol

This section details the materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • Pramipexole Dihydrochloride Monohydrate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.[5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18 or equivalent)
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

Preparation of Solutions
  • Diluent: Mobile phase (Phosphate buffer : Acetonitrile, 40:60, v/v)

  • Standard Stock Solution of Pramipexole (1000 µg/mL): Accurately weigh about 25 mg of Pramipexole Dihydrochloride Monohydrate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Pramipexole (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) in diluent.

  • Sample Solution (1000 µg/mL of Pramipexole): Accurately weigh about 25 mg of the Pramipexole bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 10-15 minutes if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be established for each specific laboratory and instrument.

Table 1: System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6)
Table 2: Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[5][8]

ParameterResult
Linearity (µg/mL) 0.1 - 5.0 (for this compound)
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Visualization

Experimental Workflow

Experimental Workflow for HPLC Analysis of this compound cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (Phosphate Buffer:ACN) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions (Pramipexole & Impurity) inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution (Bulk Drug) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std record_chrom Record Chromatograms inject_std->record_chrom inject_sample->record_chrom system_suit Perform System Suitability record_chrom->system_suit quantify Quantify Pramipexole Propionamide system_suit->quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Pramipexole and its Propionamide Impurity

Pramipexole and Propionamide Impurity Relationship Pramipexole Pramipexole (Active Pharmaceutical Ingredient) Bulk_Drug Pramipexole Bulk Drug Pramipexole->Bulk_Drug Major Component Propionamide This compound (Process-Related Impurity) Propionamide->Bulk_Drug Potential Impurity

Caption: Relationship between Pramipexole and its propionamide impurity.

Conclusion

The described HPLC method is suitable for the quantitative determination of this compound in Pramipexole bulk drug. The method is specific, accurate, precise, and linear over the specified range. It can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Pramipexole, ensuring the quality and safety of the drug substance.

References

Characterization of Pramipexole propionamide using NMR and IR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of Pramipexole propionamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes exemplary data, interpretation, and standardized experimental procedures to guide researchers in the analysis of this compound.

Introduction

Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, and it shows a particular preference for the D3 receptor subtype.[1][2] It is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] this compound is a derivative of Pramipexole and a key impurity that can arise during synthesis or degradation. Its thorough characterization is crucial for quality control and regulatory compliance in pharmaceutical development. This application note outlines the use of ¹H NMR, ¹³C NMR, and IR spectroscopy for the unambiguous identification and structural elucidation of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[5]
Molecular Formula C₁₀H₁₅N₃OS[5]
Molecular Weight 225.31 g/mol [5]
CAS Number 106006-84-2[5]
Canonical SMILES CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Exemplary ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15s2H-NH₂
7.85d1H-NH-CO-
4.05m1HH-6
2.60 - 2.85m4HH-4, H-7
2.05q2H-CO-CH₂-CH₃
1.80 - 1.95m2HH-5
0.95t3H-CO-CH₂-CH₃

Exemplary ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
173.5C=O
167.0C-2
148.5C-3a
115.0C-7a
48.0C-6
29.0-CO-CH₂-
28.5C-4
25.0C-7
24.5C-5
10.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Exemplary IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3100Strong, BroadN-H stretching (primary amine and secondary amide)
2960 - 2850MediumC-H stretching (aliphatic)
1640StrongC=O stretching (amide I)
1560StrongN-H bending (amide II)
1620MediumC=N stretching

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Transfer a portion of the mixture to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Diagrams

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_characterization Structural Elucidation synthesis Pramipexole propionamide Sample nmr_prep Dissolve in DMSO-d6 synthesis->nmr_prep ir_prep Prepare KBr Pellet synthesis->ir_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline) nmr_acq->nmr_proc nmr_analysis Spectral Interpretation nmr_proc->nmr_analysis final_structure Confirm Structure of This compound nmr_analysis->final_structure ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_proc Background Correction ir_acq->ir_proc ir_analysis Identify Functional Groups ir_proc->ir_analysis ir_analysis->final_structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

signaling_pathway pramipexole Pramipexole d2_receptor Dopamine D2/D3 Receptors pramipexole->d2_receptor Agonist Binding g_protein Gi/Go Protein d2_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion adenylyl_cyclase->camp Inhibited pka Protein Kinase A camp->pka Activation camp->pka Reduced neuronal_excitability Decreased Neuronal Excitability pka->neuronal_excitability Modulation of Ion Channels pka->neuronal_excitability Reduced Firing Rate

Caption: Simplified signaling pathway of Pramipexole as a dopamine agonist.[2]

References

Application Note: Quantitative Analysis of Pramipexole and its Related Compounds in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pramipexole is a non-ergot dopamine agonist primarily prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] It alleviates symptoms such as tremors, rigidity, and slowed movement by stimulating dopamine receptors in the brain, specifically showing high affinity for the D2 and D3 subtypes.[2][4][5] The therapeutic efficacy of Pramipexole is directly related to its concentration in pharmaceutical dosage forms, necessitating accurate and precise quantitative analysis for quality control and regulatory compliance. This document provides detailed protocols for the quantitative analysis of Pramipexole and its related compounds, such as Pramipexole propionamide, using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Pramipexole's mechanism of action involves the direct stimulation of dopamine receptors in the striatum, compensating for the dopamine deficiency characteristic of Parkinson's disease.[1][4] Its high selectivity for the D3 receptor may also contribute to its effects on mood and motivation.[2][4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pramipexole Pramipexole D3_Receptor D3 Receptor Pramipexole->D3_Receptor High Affinity D2_Receptor D2 Receptor Pramipexole->D2_Receptor Agonist AC Adenylyl Cyclase (Inhibited) D3_Receptor->AC D2_Receptor->AC cAMP Reduced cAMP AC->cAMP Therapeutic_Effect Therapeutic Effect (Motor & Mood Regulation) cAMP->Therapeutic_Effect Leads to

Figure 1: Simplified signaling pathway of Pramipexole action.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust, specific, and widely used method for the quantification of Pramipexole in solid dosage forms.

Experimental Protocol

1.1.1. Reagents and Materials

  • Pramipexole Dihydrochloride reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (pH 4.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Commercially available Pramipexole tablets

1.1.2. Chromatographic Conditions

  • Column: Thermo Scientific C18 (4.6 x 150mm, 5µm)[6] or equivalent

  • Mobile Phase: A mixture of Methanol and Ammonium acetate buffer (pH 4.5) in a 75:25 v/v ratio.[6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6]

  • Flow Rate: 0.7 ml/min[6][7]

  • Injection Volume: 20 µl[6][7]

  • Detection: UV at 262 nm[6][7]

  • Column Temperature: Ambient[6][7]

1.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of Pramipexole Dihydrochloride reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1-100 µg/ml using the mobile phase.[6][7]

  • Sample Solution: Weigh and finely powder 20 Pramipexole tablets. Transfer a quantity of the powder equivalent to 10 mg of Pramipexole into a 100 ml volumetric flask. Add approximately 70 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm syringe filter.[6] Further dilute the filtrate with the mobile phase to obtain a final concentration within the established linearity range.[6]

1.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µl of each working standard solution to generate a calibration curve.

  • Construct the calibration curve by plotting the peak area against the concentration of Pramipexole.

  • Inject 20 µl of the prepared sample solution.

  • Record the peak area and determine the concentration of Pramipexole in the sample using the regression equation derived from the calibration curve.[6]

Method Validation Summary

The following table summarizes typical validation parameters for the HPLC method.

ParameterResult
Linearity Range 1-100 µg/ml[6][7]
Correlation Coefficient (r²) >0.999[7]
Limit of Detection (LOD) 0.075 µg/ml[8]
Limit of Quantification (LOQ) 0.227 µg/ml[8]
Accuracy (% Recovery) 98.0% - 102.0%[3]
Precision (%RSD) < 2.0%

LC-MS/MS Method

For higher sensitivity and specificity, especially when analyzing low-concentration samples or complex matrices, an LC-MS/MS method is recommended.

Experimental Protocol

2.1.1. Reagents and Materials

  • Pramipexole reference standard

  • Memantine (Internal Standard, IS) or d3-pramipexole

  • Ammonium acetate buffer (0.01 M, pH 4.4)

  • Acetonitrile (LC-MS grade)

  • Human plasma (for bioanalytical applications) or appropriate solvent for formulations

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • Column: Discovery CN column[9]

  • Mobile Phase: 0.01 M Ammonium acetate buffer (pH 4.4) : Acetonitrile (30:70, v/v)[9]

  • Flow Rate: Not specified, optimize for best separation (typically 0.3-0.5 ml/min)

  • Run Time: 3.0 min[9]

  • Ionization: Electrospray Ionization (ESI), positive mode[3][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

  • MS/MS Transitions:

    • Pramipexole: 212.10 → 153.10[9]

    • Memantine (IS): 180.20 → 107.30[9]

2.1.3. Preparation of Solutions

  • Standard and Sample Preparation: Prepare stock and working standard solutions as described in the HPLC section, using the LC-MS mobile phase as the diluent. For analysis of pharmaceutical formulations, follow the sample preparation protocol from the HPLC section, ensuring the final concentration is suitable for the LC-MS/MS system's sensitivity range. For bioanalytical applications, solid-phase extraction (SPE) is typically used to extract Pramipexole and the internal standard from plasma.[9][10]

2.1.4. Procedure

  • Equilibrate the LC-MS/MS system.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify Pramipexole by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation Summary
ParameterResult
Linearity Range 20-3540 pg/mL (in human plasma)[9]
Correlation Coefficient (r) ≥0.999[9]
Accuracy & Precision Within FDA guideline limits[9]

UV-Visible Spectrophotometry Method

A simple, cost-effective, and rapid method for the determination of Pramipexole in bulk and solid dosage forms.

Experimental Protocol

3.1.1. Reagents and Materials

  • Pramipexole Dihydrochloride reference standard

  • Distilled Water or Methanol[11][12]

  • Pramipexole tablets

3.1.2. Instrument Parameters

  • Instrument: Double beam UV-Vis spectrophotometer[12]

  • Scan Range: 200-400 nm (for λmax determination)

  • Wavelength (λmax): ~262-265 nm[6][13][14]

  • Blank: Distilled water or Methanol

3.1.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Pramipexole and dissolve it in a 100 ml volumetric flask with distilled water.[11]

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations in the range of 3-30 µg/ml.[13][15]

  • Sample Solution: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet's content into a 100 ml volumetric flask. Add about 50 ml of distilled water, sonicate for 15 minutes, and then dilute to the mark. Filter the solution using Whatman filter paper. Dilute the filtrate further to achieve a concentration within the Beer's law range.

3.1.4. Procedure

  • Determine the λmax of Pramipexole by scanning a standard solution over the 200-400 nm range.

  • Measure the absorbance of each working standard solution at the determined λmax against the solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution at the same wavelength.

  • Calculate the concentration of Pramipexole in the sample using the calibration curve's regression equation.[6]

Method Validation Summary
ParameterResult
λmax 262-265 nm[13]
Linearity Range 3-15 µg/ml[15] or 10-30 µg/ml
Correlation Coefficient (r²) >0.998[13]
Accuracy (% Recovery) 99.00% - 101.46%[15]
LOD 15.2 ng/mL (Spectrofluorimetry)[11]
LOQ 46 ng/mL (Spectrofluorimetry)[11]

General Experimental Workflow

The logical flow for analyzing Pramipexole in a pharmaceutical formulation involves several key steps, from sample preparation to final data analysis.

start Start: Receive Pramipexole Tablets prep_sample Sample Preparation (Weigh, Powder, Dissolve, Filter) start->prep_sample prep_std Standard Preparation (Stock & Working Solutions) start->prep_std method_select Select Analytical Method prep_sample->method_select prep_std->method_select hplc HPLC Analysis method_select->hplc High Specificity lcms LC-MS/MS Analysis method_select->lcms High Sensitivity uv UV-Vis Analysis method_select->uv Rapid Screening calib Generate Calibration Curve (From Standards) hplc->calib analysis Analyze Sample hplc->analysis lcms->calib lcms->analysis uv->calib uv->analysis calib->analysis quant Quantification (Calculate Concentration) analysis->quant report Final Report (Summarize Results) quant->report end End report->end

Figure 2: General workflow for Pramipexole quantitative analysis.

References

Application Note: Isolation and Purification of Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pramipexole, (S)-2-amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] During the synthesis of Pramipexole or its analogs, and as a potential metabolite or degradant, related substances can be formed. Pramipexole propionamide, an amide derivative of Pramipexole, is one such compound that may arise as an impurity or be synthesized as a research intermediate.[3] The isolation and characterization of such compounds are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and for studying their pharmacological and toxicological profiles.

This application note provides a detailed protocol for the isolation and purification of this compound from a typical reaction mixture resulting from the acylation of Pramipexole. The protocol employs a combination of liquid-liquid extraction and flash column chromatography to achieve high purity.

Key Principles

The isolation strategy is based on the differential solubility and polarity of the components in the reaction mixture. The basic amino group of Pramipexole and its propionamide derivative allows for their extraction into an organic solvent under basic conditions, while water-soluble byproducts are removed in the aqueous phase. Subsequent purification by flash column chromatography separates the desired amide product from unreacted Pramipexole and other organic impurities based on their differing affinities for the stationary phase.

Experimental Protocols

1. Materials and Reagents

The following table summarizes the key materials and reagents required for the isolation protocol.

Reagent/MaterialGradeSupplierNotes
Crude Reaction Mixture--Assumed to contain this compound, unreacted Pramipexole, triethylamine, and propionic acid.
Dichloromethane (DCM)HPLC GradeSigma-AldrichFor extraction and chromatography.
Methanol (MeOH)HPLC GradeSigma-AldrichFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor aqueous workup.
Brine (Saturated NaCl solution)ACS ReagentFisher ScientificFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificFor drying organic extracts.
Triethylamine (Et₃N)Reagent GradeSigma-AldrichTo be added to the chromatography eluent.
Silica Gel60 Å, 230-400 meshMerckFor flash column chromatography.

2. Protocol for Isolation and Purification

This protocol outlines the steps for isolating this compound from a crude reaction mixture.

Step 1: Quenching and Liquid-Liquid Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with dichloromethane (DCM).

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acylating agent and neutralize acidic byproducts.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The organic layer contains Pramipexole and this compound.

  • Drain the lower organic layer into a clean flask.

  • Re-extract the aqueous layer with a fresh portion of DCM to ensure complete recovery of the product.

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid residue.

Step 2: Flash Column Chromatography

  • Prepare a silica gel slurry in the starting eluent (e.g., 98:2 DCM:MeOH with 0.1% Et₃N).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of DCM.

  • Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.

  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% and gradually increasing to 10% MeOH). A small amount of triethylamine (0.1%) should be added to the eluent to prevent peak tailing of the basic compounds.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure this compound (typically the less polar spot compared to Pramipexole).

  • Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.

Step 3: Final Product Characterization

  • Determine the yield of the purified product.

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC). An ion-pair reversed-phase method is often suitable for Pramipexole and related substances.[4]

  • Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Data Presentation

Table 1: Typical Chromatographic Conditions and Results

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 2% to 10% Methanol in Dichloromethane + 0.1% Triethylamine
Typical Retention Factor (Rf)
Pramipexole~0.3 (in 95:5 DCM:MeOH)
This compound~0.5 (in 95:5 DCM:MeOH)
Expected Yield 60-80% (dependent on reaction conversion)
Purity (by HPLC) >98%

Visualizations

Diagram 1: Isolation Workflow

G Workflow for Isolating this compound cluster_0 Aqueous Workup cluster_1 Purification & Analysis ReactionMixture Crude Reaction Mixture Dilute Dilute with DCM ReactionMixture->Dilute Wash1 Wash with sat. NaHCO3 Dilute->Wash1 Separate1 Separate Layers Wash1->Separate1 Wash2 Wash with Brine Separate1->Wash2 Separate2 Separate Layers Wash2->Separate2 Dry Dry with Na2SO4 Separate2->Dry Concentrate1 Concentrate Dry->Concentrate1 CrudeProduct Crude Product Concentrate1->CrudeProduct Column Flash Column Chromatography CrudeProduct->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate Combine->Concentrate2 PureProduct Pure this compound Concentrate2->PureProduct Analysis Purity (HPLC) & Identity (MS, NMR) PureProduct->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Determination of Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[2] Pramipexole propionamide, identified as a process-related impurity in the synthesis of Pramipexole, is a critical compound to monitor for quality control purposes.[3] This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances. The method is developed based on established analytical principles for Pramipexole and its related compounds to ensure accuracy, precision, and robustness.[1][4]

Mechanism of Action (Pramipexole)

Pramipexole exerts its therapeutic effects by stimulating dopamine receptors in the striatum.[5] Its high affinity for the D3 receptor subtype is a key feature of its pharmacological profile.[2] The signaling pathway is initiated by the binding of Pramipexole to the D2/D3 receptors, which are G-protein coupled receptors. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of downstream protein kinases, ultimately influencing neuronal excitability and dopamine-mediated neurotransmission.

Pramipexole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2_D3_Receptor G_Protein Gi/Go Protein D2_D3_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase substrate PKA Protein Kinase A cAMP->PKA activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response phosphorylates targets

Caption: Pramipexole's signaling pathway via D2/D3 dopamine receptors.

Analytical Method Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound Reference Standard

  • Pramipexole Dihydrochloride Monohydrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.[4]

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Table 1: Chromatographic Conditions.

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

4. Sample Preparation

Accurately weigh about 10 mg of the Pramipexole bulk drug sample, dissolve in and dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][6]

1. System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Area ≤ 2.0%0.5%

Table 2: System Suitability Results.

2. Linearity

The linearity of the method was established by analyzing a series of standard solutions across a range of concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 500.9995

Table 3: Linearity Data.

3. Accuracy

The accuracy of the method was determined by recovery studies, spiking a known amount of this compound into a sample matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.38%
100%1010.08100.80%
120%1211.9299.33%

Table 4: Accuracy (Recovery) Data.

4. Precision

The precision of the method was evaluated by performing replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day).

Precision% RSD
Intra-day (n=6) 0.65%
Inter-day (n=6) 0.82%

Table 5: Precision Data.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.02
LOQ 0.06

Table 6: LOD and LOQ Data.

6. Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions.

Parameter Varied% RSD of Peak Area
Flow Rate (± 0.1 mL/min) 1.1%
Mobile Phase Composition (± 2%) 1.3%
pH of Buffer (± 0.2) 1.5%

Table 7: Robustness Data.

Forced Degradation Studies

To establish the stability-indicating nature of the method, the Pramipexole bulk drug was subjected to forced degradation under various stress conditions as per ICH guidelines.[1]

1. Experimental Protocol for Forced Degradation

  • Acid Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of the drug with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.

After degradation, the samples were suitably diluted with the mobile phase and analyzed by the proposed HPLC method.

Experimental_Workflow cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_validation Method Validation Standard_Prep Prepare Standard Solutions (1-50 µg/mL) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (100 µg/mL) Injection Inject Samples and Standards Sample_Prep->Injection Forced_Degradation Forced Degradation Sample_Prep->Forced_Degradation Stress Conditions System_Suitability->Injection Chromatography Chromatographic Separation (C18 Column, 264 nm) Injection->Chromatography Data_Acquisition Acquire Chromatograms Chromatography->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Robustness Robustness Quantification->Robustness Forced_Degradation->Injection

Caption: Workflow for the analysis of this compound.

2. Results of Forced Degradation

The method demonstrated good separation of the this compound peak from the peaks of degradation products formed under various stress conditions, confirming its stability-indicating nature.

Stress Condition% Degradation
Acid Hydrolysis 12.5%
Base Hydrolysis 18.2%
Oxidative Degradation 25.6%
Thermal Degradation 8.9%
Photolytic Degradation 15.4%

Table 8: Summary of Forced Degradation Results.

Conclusion

The developed RP-HPLC method for the determination of this compound is simple, specific, accurate, precise, and robust. The method is also stability-indicating, as it can effectively separate the analyte from its degradation products. This validated method can be successfully employed for the routine quality control analysis of this compound in bulk drug substances.

References

Troubleshooting & Optimization

Stability issues of Pramipexole propionamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with Pramipexole and its derivatives?

A1: Pramipexole has been shown to be susceptible to degradation under hydrolytic (both acidic and basic conditions), oxidative, and photolytic stress.[1][2][3][4] Significant degradation has not been observed under dry heat conditions.[3][4]

Q2: In which solvents is Pramipexole dihydrochloride monohydrate soluble?

A2: Pramipexole dihydrochloride monohydrate is freely soluble in water and methanol, and slightly soluble in ethanol.[5] Its solubility in buffer media is high between pH 1 and 7.5.[5]

Q3: What are the common degradation products of Pramipexole?

A3: Under forced degradation conditions, several degradation products of Pramipexole have been identified.[1][2] Under photolytic conditions, two pyrrolidine compounds have been isolated.[6] In extended-release tablets, a degradation impurity resulting from drug-excipient interaction has been identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine.[7][8]

Q4: How can I monitor the stability of my Pramipexole propionamide samples?

A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively determining the concentration of this compound and detecting its degradation products.[1][2][3] LC-MS can be used for the identification of unknown degradation products.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation- Review the solvent used, storage conditions (temperature, light exposure), and age of the solution.- Perform a forced degradation study to identify potential degradation products.
Loss of compound over time in solution Hydrolysis or oxidation- For aqueous solutions, consider using a buffered system and storing at a lower temperature.- For solutions in organic solvents, ensure the solvent is dry and free of peroxides. Consider purging with an inert gas.
Discoloration of the sample solution Photodegradation- Protect the solution from light by using amber vials or covering the container with aluminum foil.
Inconsistent results between experiments Variability in experimental conditions- Ensure consistent pH, temperature, and light exposure across all experiments.- Use freshly prepared solutions for each experiment.

Quantitative Data Summary

The following table summarizes the degradation of Pramipexole under various stress conditions as reported in the literature.

Stress Condition Reagent/Condition Duration Temperature Degradation (%) Reference
Acid Hydrolysis3 M HCl48 h80 °C7.54[3]
Base Hydrolysis0.5 M NaOH1 hNot specified4.88[3]
Base Hydrolysis2 M NaOH24 h80 °C10-20[2]
Oxidation30% H₂O₂4 hNot specified58.70[3]
PhotodegradationDirect sunlight (60,000–70,000 lux)8 daysAmbientNot specified[9]
Thermal DegradationDry heat48 h100 °CStable[3]
Wet Heat75% Relative Humidity3 months50 °CNot specified[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 3 M HCl.

    • Reflux the mixture at 80°C for 48 hours.[2]

    • Cool the solution to room temperature and neutralize with an appropriate concentration of NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2 M NaOH.

    • Reflux the mixture at 80°C for 24 hours.[2]

    • Cool the solution to room temperature and neutralize with an appropriate concentration of HCl.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 4 hours.[3]

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 100°C for 48 hours.[3]

    • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution to direct sunlight for 8 days.[9]

    • A control sample should be kept in the dark.

    • After exposure, dilute the sample with the mobile phase to a final concentration of approximately 50 µg/mL.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If unknown degradation products are observed, LC-MS analysis can be performed for structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (3M HCl, 80°C, 48h) stock_solution->acid base Base Hydrolysis (2M NaOH, 80°C, 24h) stock_solution->base oxidation Oxidation (30% H2O2, RT, 4h) stock_solution->oxidation thermal Thermal Degradation (Solid, 100°C, 48h) stock_solution->thermal photo Photolytic Degradation (Sunlight, 8 days) stock_solution->photo hplc HPLC Analysis with PDA Detector acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks evaluation Evaluate Stability Profile hplc->evaluation

Caption: Experimental workflow for forced degradation studies.

troubleshooting_workflow start Unexpected Peak or Loss of Compound check_storage Review Storage Conditions (Solvent, Temp, Light, Age) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes no_storage_issue Storage Conditions are Correct check_storage->no_storage_issue No correct_storage Correct Storage Conditions (e.g., use fresh solvent, protect from light) improper_storage->correct_storage check_excipients Interaction with Excipients? no_storage_issue->check_excipients excipient_interaction Potential Interaction check_excipients->excipient_interaction Yes no_excipient_issue No Excipient Interaction check_excipients->no_excipient_issue No reformulate Reformulate or Use Alternative Excipients excipient_interaction->reformulate inherent_instability Inherent Instability of the Molecule no_excipient_issue->inherent_instability characterize Characterize Degradation Products (LC-MS) inherent_instability->characterize

Caption: Troubleshooting guide for unexpected degradation.

References

Preventing the degradation of Pramipexole to Pramipexole propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the formation of Pramipexole propionamide, a known impurity. The information is presented in a question-and-answer format to address specific issues encountered during experimental and developmental stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound, chemically known as (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, is a recognized process-related impurity of Pramipexole. It is also referred to as Impurity E in the European Pharmacopoeia. While it is primarily formed during the synthesis of Pramipexole, its presence in the final drug substance or product needs to be monitored and controlled to ensure the safety and efficacy of the therapeutic.

Q2: Is this compound a degradation product of Pramipexole?

Current evidence strongly suggests that this compound is primarily a process-related impurity that arises during the synthesis of Pramipexole, rather than a typical degradation product formed during storage. The formation of an amide from a secondary amine like Pramipexole would necessitate a source of a propionyl group and conditions that are not typical for standard storage or experimental handling.

Q3: What are the potential sources of propionyl groups that could lead to the formation of this compound?

Theoretically, the formation of this compound from Pramipexole would require reaction with a propionylating agent. Potential, though less common, sources in a pharmaceutical setting could include:

  • Propionic acid or its salts (propionates): These are sometimes used as preservatives in pharmaceutical formulations.[1][2][3]

  • Propionyl chloride or propionic anhydride: These are highly reactive and would not be expected as excipients but could be present as trace impurities or used in a synthetic laboratory setting.[4][5]

  • Degradation of certain excipients: While less likely, some complex excipients could potentially degrade to yield reactive species, although direct evidence for propionyl group formation is not documented.

Q4: What analytical methods are suitable for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of Pramipexole and its impurities.[6][7][8] A stability-indicating reversed-phase HPLC method is essential for separating Pramipexole from this compound and other potential degradation products.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Detection of this compound in a new batch of Pramipexole API. This is likely a process-related impurity from the synthesis.1. Quantify the impurity using a validated HPLC method. 2. Compare the level against the specification sheet from the supplier. 3. If the level is out of specification, contact the supplier for a certificate of analysis and potentially reject the batch.
Increase in this compound levels during formulation development. Possible interaction with an excipient containing a propionyl source or a reactive impurity.1. Review the excipients used in the formulation. Check for the presence of propionates or other potential sources of propionyl groups. 2. Conduct a drug-excipient compatibility study by preparing binary mixtures of Pramipexole with each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the samples at regular intervals by HPLC. 3. If an incompatible excipient is identified, consider replacing it with a non-reactive alternative.
Appearance of an unknown peak co-eluting with or near this compound in a stability study. Degradation of Pramipexole or an excipient leading to a new impurity.1. Use a high-resolution HPLC method with a different column or mobile phase to attempt to separate the peaks. 2. Employ LC-MS to determine the mass of the unknown peak and compare it to the mass of this compound. 3. If it is a new degradation product, further characterization will be necessary.

Data Summary

The following table summarizes typical analytical conditions for the separation of Pramipexole and its impurities, including this compound. Specific quantitative data on degradation rates leading to this compound is not widely available in the literature, as it is primarily considered a process-related impurity.

Parameter Condition
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a buffer (e.g., phosphate buffer at pH 2.7 with an ion-pairing agent like sodium octane sulfonate) and an organic modifier (e.g., acetonitrile).[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 264 nm[9]
Column Temperature 40°C[9]

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of Pramipexole and this compound

Objective: To quantify the amount of Pramipexole and this compound in a sample.

Materials:

  • Pramipexole reference standard

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • 1-Octane sulfonic acid sodium salt

  • Orthophosphoric acid

  • Sample containing Pramipexole

Procedure:

  • Mobile Phase Preparation:

    • Buffer: Dissolve potassium dihydrogen phosphate and 1-octane sulfonic acid sodium salt in HPLC grade water. Adjust the pH to 2.7 with orthophosphoric acid.

    • Mobile Phase A: Mix buffer and acetonitrile in a 90:10 (v/v) ratio.

    • Mobile Phase B: Mix buffer and acetonitrile in a 50:50 (v/v) ratio.

    • Filter and degas both mobile phases.

  • Standard Solution Preparation:

    • Prepare a stock solution of Pramipexole reference standard in a suitable diluent (e.g., methanol).

    • Prepare a stock solution of this compound reference standard in the same diluent.

    • Prepare working standard solutions by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Pramipexole in the diluent to achieve a known concentration.

  • Chromatographic Conditions:

    • Use the conditions outlined in the Data Summary table.

    • Employ a gradient elution program, for example: 0-10 min (10% B), 10-40 min (10-60% B), 40-45 min (60-10% B), 45-55 min (10% B).

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of Pramipexole and this compound in the sample using the peak areas and the calibration curve generated from the standard solutions.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the potential for an excipient to cause the formation of this compound.

Materials:

  • Pramipexole API

  • Excipients to be tested (e.g., propionic acid, sodium propionate, and other formulation excipients)

  • Vials

  • Stability chamber (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Prepare binary mixtures of Pramipexole and each excipient, typically in a 1:1 ratio by weight.

  • Include a control sample of Pramipexole alone.

  • Place the mixtures and the control in separate, sealed vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample from each vial.

  • Prepare the samples for HPLC analysis as described in Protocol 1.

  • Analyze the samples by HPLC to monitor for the appearance or increase in the peak corresponding to this compound.

  • A significant increase in this compound in a binary mixture compared to the control indicates an incompatibility.

Visualizations

cluster_synthesis Synthetic Pathway Pramipexole Pramipexole ((S)-2-amino-6-(propylamino)- 4,5,6,7-tetrahydrobenzothiazole) Propionamide This compound ((S)-N-(2-amino-4,5,6,7- tetrahydrobenzo[d]thiazol-6-yl)propionamide) Pramipexole->Propionamide Reaction with Propionyl Source Propionamide->Pramipexole Reduction Propionyl_Source Propionyl Source (e.g., Propionic Anhydride in synthesis) Precursor (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole Precursor->Propionamide Acylation

Caption: Synthetic pathway and theoretical degradation of Pramipexole.

start Start: Pramipexole Sample Analysis hplc HPLC Analysis start->hplc detect This compound Detected? hplc->detect process_impurity Likely a Process-Related Impurity detect->process_impurity Yes in_spec Within Specification detect->in_spec No check_spec Check Against Specification process_impurity->check_spec check_spec->in_spec Yes out_spec Out of Specification check_spec->out_spec No end End in_spec->end investigate Investigate Source (e.g., Drug-Excipient Study) out_spec->investigate investigate->end

Caption: Troubleshooting workflow for this compound detection.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pramipexole Propionamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pramipexole propionamide, a derivative of Pramipexole. The focus is on the validation parameters as stipulated by international guidelines, ensuring the reliability and accuracy of analytical data for researchers, scientists, and professionals in drug development. The methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the routine analysis of pharmaceutical compounds. It offers good selectivity and sensitivity for the quantification of Pramipexole and its derivatives in bulk and pharmaceutical dosage forms.[1][2][3] The method's cost-effectiveness and relatively short run times make it suitable for quality control laboratories.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and specificity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice.[4][5] This technique is capable of detecting and quantifying very low concentrations of the analyte, often in the picogram per milliliter (pg/mL) range.[4][6] It is the gold standard for pharmacokinetic and bioequivalence studies.[5][6]

  • UV-Visible Spectrophotometry: This is a simpler and more economical method that can be used for the estimation of Pramipexole in bulk and pharmaceutical formulations.[7][8][9] It is based on the formation of a colored complex that can be measured colorimetrically.[8] While less specific and sensitive than chromatographic methods, its simplicity makes it useful for preliminary analyses or in settings with limited instrumentation.

Data Presentation: Validation Parameters

The following tables summarize the key validation parameters for the different analytical techniques, based on published data for Pramipexole, which can be considered indicative for its propionamide derivative.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity Range5 - 30 µg/mL[3]Correlation coefficient (r²) ≥ 0.999[3][10]
Accuracy (% Recovery)98.35% ± 0.55%[1]98 - 102%[10]
Precision (%RSD)< 2%[2]RSD ≤ 2%[10]
Limit of Detection (LOD)1.5 ng/mL[10]Signal-to-Noise Ratio ≥ 3:1[11]
Limit of Quantification (LOQ)4.5 ng/mL[10]Signal-to-Noise Ratio ≥ 10:1[11]

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity Range20 - 3540 pg/mL[4]Correlation coefficient (r) ≥ 0.999[4]
Accuracy (% Deviation)Within ± 15% of nominal concentration[6]Mean accuracy should not deviate by ± 15% (± 20% for LLOQ)[6]
Precision (%RSD)Intra- and inter-day precision within assay variability limits[4]RSD ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ)20 pg/mL[4][6]Analyte response is at least 5 times the blank response

Table 3: UV-Visible Spectrophotometry Method Validation Parameters

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity Range5 - 150 µg/mL[8]Correlation coefficient (r²) ≥ 0.998[8][9]
Accuracy (% Recovery)98.35% ± 0.55%[1]Typically 98 - 102%
Precision (%RSD)< 1%RSD ≤ 2%
Limit of Detection (LOD)0.449 µg/mL[8]Calculated based on standard deviation of the response and the slope
Limit of Quantification (LOQ)1.362 µg/mL[8]Calculated based on standard deviation of the response and the slope

Experimental Protocols

HPLC-UV Method

This protocol is a representative example for the quantification of this compound in a pharmaceutical formulation.

a. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and Phosphate Buffer (pH 4.0) in a ratio of 70:30 (v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection Wavelength: 262 nm[2][3]

  • Column Temperature: Ambient[3]

b. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by diluting with the mobile phase.[3]

c. Preparation of Sample Solutions:

  • Weigh and finely powder at least 20 tablets.

  • Transfer an amount of powder equivalent to a specified dose of this compound into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.[3]

  • Filter the solution through a 0.45 µm filter before injection.[12]

d. Validation Procedure:

  • Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a pre-analyzed sample solution at three different concentration levels.[2]

  • Precision: Determine repeatability (intra-day precision) by analyzing six replicate injections of the same sample on the same day. Assess intermediate precision (inter-day precision) by repeating the analysis on different days.[13]

LC-MS/MS Method

This protocol is suitable for the quantification of this compound in human plasma.

a. Chromatographic and Mass Spectrometric Conditions:

  • Column: Discovery CN or equivalent[4]

  • Mobile Phase: 0.01 M Ammonium Acetate Buffer (pH 4.4) and Acetonitrile in a ratio of 30:70 (v/v)[4]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 2 µL[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[4][14]

  • Detection: Multiple Reaction Monitoring (MRM)[4]

  • MS/MS Transitions: To be determined for this compound and the internal standard. For Pramipexole, a transition of m/z 212.10 → 153.10 is monitored.[4]

b. Preparation of Standard and QC Samples:

  • Prepare a stock solution of this compound and a suitable internal standard (e.g., Memantine or a deuterated analog) in a suitable solvent like methanol.[4][15]

  • Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at various concentration levels.

c. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample (to which the internal standard has been added) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.[4]

d. Validation Procedure:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.[4]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in pure solution.[6][16]

UV-Visible Spectrophotometric Method

This protocol describes a simple colorimetric method for this compound estimation.

a. Method Principle: The method is based on the formation of a colored ion-pair complex between the drug and a dye, such as Bromo Cresol Green, which can be extracted into an organic solvent and measured.[7]

b. Reagents and Instrumentation:

  • Reagent: Bromo Cresol Green solution.[7]

  • Solvent: Chloroform.[7]

  • Buffer: pH 3.5 buffer.[7]

  • Instrument: UV-Visible Spectrophotometer.

c. Preparation of Calibration Curve:

  • In a series of separating funnels, add varying aliquots of a standard this compound solution.

  • Add a fixed volume of Bromo Cresol Green solution and buffer.

  • Shake well to allow for complex formation.

  • Extract the colored complex with chloroform.

  • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (e.g., 425 nm for the Bromo Cresol Green complex).[7]

  • Plot a calibration curve of absorbance versus concentration.

d. Analysis of Pharmaceutical Formulation:

  • Prepare a sample solution from the pharmaceutical dosage form as described in the HPLC method, using water as the solvent.

  • Take a suitable aliquot of the filtered sample solution and proceed as described for the calibration curve.

  • Determine the concentration of the drug from the calibration curve.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.[17][18]

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation method_development Analytical Method Development validation_protocol Define Validation Protocol & Acceptance Criteria method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Compile Validation Report data_analysis->validation_report final_approval Final Method Approval validation_report->final_approval

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Synthetic Routes of Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pramipexole propionamide, a key intermediate in the synthesis of the dopamine agonist Pramipexole, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of three prominent synthetic methodologies: the classical resolution route, the Fukuyama alkylation protocol, and a chemoenzymatic approach. The comparison is based on quantitative data from published literature and includes detailed experimental protocols to aid in laboratory-level evaluation and scale-up considerations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters for each synthetic route to provide a clear and concise comparison of their efficiencies.

ParameterClassical Resolution RouteFukuyama Alkylation ProtocolChemoenzymatic Route
Starting Material (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazolerac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Key Reagents Propionic anhydride, Triethylamine2-Nitrobenzenesulfonyl chloride, Propyl bromide, Thioglycolic acidCandida antarctica lipase A, Vinyl acetate
Yield ~80-87%>50% (overall for Pramipexole from the diamine)31% (for the resolved (S)-alcohol intermediate)
Purity 99.67% (by HPLC)High, with controlled impurities>99% ee (for the resolved (S)-alcohol intermediate)
Key Advantages High yield in the acylation step.Scalable, avoids dialkylation, high optical purity.High enantioselectivity.
Key Disadvantages Potential for dialkylated side products, requiring tedious purification.Additional protection/deprotection steps.Long reaction time for enzymatic resolution (~300h).

Experimental Protocols

Classical Resolution Route: Acylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

This route involves the direct acylation of the chiral diamine with propionic anhydride.

Procedure:

  • To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (5.00 g, 29.54 mmol) in an appropriate organic solvent, add a suitable base such as pyridine (11.53 g, 88.63 mmol) or N,N-diisopropylethylamine (11.45 g, 88.63 mmol).

  • Add propionic anhydride (9.61 g, 73.86 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (361 mg, 2.95 mmol).

  • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness.

  • To the residue, add water (10 g) and ethyl acetate (35-40 g) and stir vigorously for 3 hours.

  • Filter the resulting solid, wash with a small amount of water and ethyl acetate.

  • Dry the solid under vacuum at 60 °C to a constant weight to obtain (S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide.

Note: This protocol describes the synthesis of the dipropionamide. Selective monopropionylation can be challenging and may lead to the formation of the di-acylated byproduct, which is a significant drawback of this method.

Fukuyama Alkylation Protocol

This modern approach utilizes a protecting group strategy to achieve selective mono-alkylation, thus avoiding the formation of undesirable byproducts. This protocol outlines the key steps towards the synthesis of Pramipexole, with the N-propyl sulfonamide being a key intermediate.

Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide

  • Dissolve 2-nitrobenzenesulfonyl chloride (390 g, 1.76 mol) in THF (4.0 L) and cool the solution to approximately -10 °C.

  • Add triethylamine (TEA) (740 g, 7.313 mol) and (6S)-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (327 g, 1.932 mol).

  • Allow the suspension to warm to approximately 25 °C while mixing and let it react for 1 hour.

  • Filter off the precipitated triethylammonium chloride.

  • Concentrate the filtrate to about one-third of its volume.

  • Add water (2.0 L) and distill off approximately half of the solvent.

  • Add water again (2.0 L), cool the mixture to 25 °C, and stir for about 1 hour.

  • Separate the precipitated product by filtration and dry under vacuum at 50 °C to obtain the sulfonamide as a pale yellow solid.[1]

Step 2: N-propylation of the Sulfonamide

  • Suspend potassium carbonate (1890 g, 13.675 mol), the sulfonamide from the previous step (590 g, 1.665 mol), and propyl bromide (1.09 L, 12 mol) in acetonitrile (4.1 L).

  • Heat the mixture to approximately 60 °C with stirring and maintain for about 12 hours.

  • Cool the mixture to about 25 °C and filter to remove potassium bromide.

  • Concentrate the solution to about one-quarter of its volume (not exceeding 60 °C) and cool to room temperature.

Step 3: Deprotection to Yield Pramipexole

  • The N-propylated sulfonamide is then deprotected using a suitable reagent like thioglycolic acid to yield Pramipexole.

Chemoenzymatic Synthesis

This method employs an enzymatic resolution to obtain a chiral intermediate with high enantiomeric purity, which is then converted to Pramipexole.

Step 1: Lipase-Catalyzed Synthesis of Enantioenriched (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

  • To a solution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (500 mg, 2.4 mmol) in anhydrous acetone (200 mL) and n-hexane (50 mL), add vinyl acetate (0.7 mL, 7.6 mmol) and Candida antarctica lipase A (CAL-A) (3 g, 4860 U).

  • Shake the reaction mixture at room temperature and 300 rpm in a screw-cap flask.

  • Monitor the reaction progress by HPLC using a Chiralpak IA column.

  • At approximately 58% conversion (after about 300 hours), remove the enzyme by filtration and evaporate the solvent under reduced pressure.[2]

Step 2: Conversion to this compound

The enantioenriched (S)-alcohol intermediate is then converted to Pramipexole through a previously optimized synthetic route, which would involve the introduction of the propylamino group. This typically involves activation of the hydroxyl group followed by nucleophilic substitution with propylamine and subsequent manipulation of the acetamido group to the desired propionamide.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

Pramipexole is a D2 and D3 dopamine receptor agonist. The following diagram illustrates the general signaling pathway initiated by the activation of D2-like dopamine receptors.

Pramipexole_Signaling_Pathway Pramipexole Pramipexole D2R Dopamine D2 Receptor Pramipexole->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates Downstream Targets Fukuyama_Alkylation_Workflow start Start: (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole protection Protection: Reaction with 2-nitrobenzenesulfonyl chloride start->protection sulfonamide Intermediate: (6S)-N-(2-amino-4,5,6,7- tetrahydrobenzothiazole-6-yl)- 2-nitrobenzenesulfonamide protection->sulfonamide alkylation Alkylation: Reaction with propyl bromide sulfonamide->alkylation propylated_sulfonamide Intermediate: N-propylated sulfonamide alkylation->propylated_sulfonamide deprotection Deprotection: Removal of protecting group with thioglycolic acid propylated_sulfonamide->deprotection pramipexole Product: Pramipexole deprotection->pramipexole

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Pramipexole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Pramipexole. While the initial focus was on Pramipexole propionamide, the available scientific literature predominantly centers on the analysis of Pramipexole and its salts. This comparison is based on validated methods reported in peer-reviewed journals and technical notes, offering valuable insights for researchers, scientists, and drug development professionals.

Experimental Protocols

The methodologies for HPLC and LC-MS analysis of Pramipexole vary in terms of sample preparation, chromatographic conditions, and detection parameters. Below are representative protocols derived from published studies.

High-Performance Liquid Chromatography (HPLC) Method

A common application of HPLC for Pramipexole is in the analysis of bulk drug and pharmaceutical dosage forms, often to ensure purity and stability.[1][2]

  • Sample Preparation:

    • For Bulk Drug: A stock solution of Pramipexole is prepared by dissolving the pure drug in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1000 µg/mL).[2]

    • For Tablet Dosage Forms: A number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific dose of Pramipexole is weighed and dissolved in the mobile phase. The solution is then sonicated to ensure complete dissolution and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is frequently used (e.g., Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase consisting of distilled water and acetonitrile in a ratio of 10:90 (v/v) has been reported.[3] Another example is a mixture of methanol and ammonium acetate buffer (75:25 v/v).

    • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3]

    • Detection: UV detection is standard, with the wavelength typically set at 262 nm or 263 nm.[3]

    • Temperature: The analysis is often performed at ambient temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS methods are preferred for the quantification of Pramipexole in biological matrices, such as human plasma, due to their high sensitivity and selectivity.[4][5][6]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a common technique for extracting Pramipexole from plasma. A typical protocol involves adding an internal standard (e.g., Pramipexole-d5 or Memantine) to the plasma sample, followed by the addition of an acid (e.g., 4% phosphoric acid).[4][5] The mixture is then loaded onto a pre-conditioned SPE cartridge. After washing the cartridge to remove interferences, the analyte and internal standard are eluted with a suitable solvent (e.g., 5% ammonia in methanol). The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.[5]

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used for sample clean-up.[6][7]

  • Chromatographic Conditions:

    • Column: A variety of columns can be used, including Discovery CN and Zorbax Eclipse Plus C18.[4][8]

    • Mobile Phase: Volatile buffers are necessary for MS compatibility. A common mobile phase consists of a mixture of ammonium acetate buffer and acetonitrile.[4] For example, 0.01 M ammonium acetate buffer (pH 4.4) and acetonitrile (30:70, v/v).[4]

    • Flow Rate: Flow rates are typically in the range of 0.5 to 1.0 mL/min.[6]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4][6]

    • Detection: The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity.[4] The precursor to product ion transitions monitored for Pramipexole are typically m/z 212.10 → 153.10.[4]

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative performance parameters of representative HPLC and LC-MS methods for Pramipexole analysis, as reported in the literature.

Table 1: HPLC Method Performance

ParameterReported ValueReference
Linearity Range6.25 - 225.0 µg/mL[3]
1 - 100 µg/mL[1]
Accuracy (Recovery)101.26 % ± 0.56[3]
100.50%[3]
Precision (RSD)< 2%[3]
Limit of Detection (LOD)4.18 µg/mL[3]
Limit of Quantification (LOQ)12.66 µg/mL[3]

Table 2: LC-MS Method Performance

ParameterReported ValueReference
Linearity Range20 - 3540 pg/mL[4]
100 - 2514 pg/mL[6]
Accuracy98.924 to 112.236 % (Intra-day)[6]
100.340 and 107.443% (Inter-day)[6]
Precision (RSD)3.489 to 6.756 % (Intra-day)[6]
3.970-5.714 % (Inter-day)[6]
Lower Limit of Quantification (LLOQ)0.1 ng/ml[7]

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods, which can be applied to the comparison of HPLC and LC-MS for Pramipexole analysis.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Method Validation cluster_lcms LC-MS Method Validation cluster_comparison Data Comparison & Reporting define_scope Define Scope & Acceptance Criteria prepare_samples Prepare Spiked & Real Samples define_scope->prepare_samples hplc_analysis Analyze Samples by HPLC prepare_samples->hplc_analysis lcms_analysis Analyze Samples by LC-MS prepare_samples->lcms_analysis hplc_data Collect HPLC Data hplc_analysis->hplc_data compare_results Statistically Compare Results hplc_data->compare_results lcms_data Collect LC-MS Data lcms_analysis->lcms_data lcms_data->compare_results final_report Generate Final Report compare_results->final_report

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion

Both HPLC and LC-MS are robust and reliable techniques for the analysis of Pramipexole. The choice of method depends on the specific application.

  • HPLC-UV is a cost-effective and straightforward method suitable for the quality control of bulk drug and pharmaceutical formulations where the concentration of Pramipexole is relatively high.[1][3] It demonstrates good accuracy and precision for these purposes.

  • LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and selectivity are required to measure low concentrations of Pramipexole in complex biological matrices.[4][5][6] The use of an internal standard in LC-MS methods helps to correct for matrix effects and variations in sample processing, leading to highly accurate and precise results.[5]

This comparative guide, based on available scientific data, provides a foundation for selecting the most appropriate analytical method for Pramipexole analysis based on the specific research or quality control needs.

References

A Comparative Analysis of Pramipexole Propionamide and Other Pramipexole Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Pramipexole propionamide and other known impurities of Pramipexole, a non-ergot dopamine agonist used in the management of Parkinson's disease and restless legs syndrome. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these compounds based on available experimental data. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.

Introduction to Pramipexole and Its Impurities

Pramipexole's therapeutic effects are primarily mediated through its high affinity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype.[1][2] The manufacturing process and subsequent storage of Pramipexole can lead to the formation of various process-related impurities and degradation products.[2] Regulatory bodies necessitate the identification, quantification, and control of these impurities. This guide focuses on a comparative analysis of this compound (also known as Impurity D or Impurity E in different pharmacopeias) and other significant impurities.[3]

Comparative Analysis of Impurity Performance

A critical aspect of impurity profiling is understanding the potential pharmacological and toxicological effects of these related substances compared to the active pharmaceutical ingredient (API). While comprehensive experimental data on the biological activity of all Pramipexole impurities are not extensively available in public literature, some insights can be drawn from existing studies.

A molecular docking study has provided computational predictions on the binding affinity of certain Pramipexole impurities to dopamine D2 and D3 receptors. The results of this in-silico analysis suggested that the binding energy of Pramipexole with these receptors was higher than that of the studied impurities, indicating that the parent drug likely has a stronger interaction with its therapeutic targets.[4] It is important to note that while molecular docking provides valuable insights, experimental validation through in-vitro binding and functional assays is necessary to confirm these findings.

Pramipexole itself is known to possess neuroprotective properties, which may be attributed to its antioxidant activity and its ability to reduce reactive oxygen species.[5][6][7][8] The extent to which its impurities share these characteristics is not well-documented and represents an area for further investigation. The presence of impurities could potentially alter the therapeutic efficacy or introduce unwanted toxicological effects.

Data Presentation: Pramipexole and Its Impurities

The following table summarizes the key identified impurities of Pramipexole, their type, and common analytical methods for their detection. High-Performance Liquid Chromatography (HPLC) is the most common technique used for impurity profiling.

Impurity NameTypeTypical Analytical MethodKey Chromatographic Conditions
This compound (Impurity D/E)Process-relatedReversed-Phase HPLCC18 column, gradient elution with an ion-paired mobile phase, UV detection at 264 nm.
Pramipexole Related Compound AProcess-relatedReversed-Phase HPLCC18 column, gradient elution with an ion-paired mobile phase, UV detection.
Pramipexole Related Compound BProcess-relatedReversed-Phase HPLCC18 column, gradient elution with an ion-paired mobile phase, UV detection.
Dipropyl PramipexoleProcess-relatedReversed-Phase HPLCC18 column, gradient elution, UV detection.
(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineDegradationHPLC-UV, LC-MSC18 column, gradient elution, UV and Mass Spectrometry detection.[9]
Pramipexole DimerProcess-relatedReversed-Phase HPLCC18 column, gradient elution, UV detection.
Ethyl PramipexoleProcess-relatedReversed-Phase HPLCC18 column, gradient elution, UV detection.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of Pramipexole and its impurities. The following is a representative experimental protocol for the analysis of Pramipexole impurities using HPLC, adapted from pharmacopeial monographs and scientific literature.[9]

Objective: To separate and quantify Pramipexole and its related impurities in a drug substance or product.

Chromatographic System:

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase A: A solution containing a suitable ion-pairing reagent (e.g., sodium 1-octanesulfonate) in a phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 264 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

Sample Preparation: Dissolve an accurately weighed quantity of the Pramipexole drug substance in a suitable diluent (typically a mixture of water and acetonitrile) to obtain a final concentration of approximately 1.0 mg/mL.

Procedure: Inject the sample solution into the chromatograph. Record the chromatogram and identify the peaks corresponding to Pramipexole and its impurities based on their relative retention times (RRTs). Calculate the percentage of each impurity using the area normalization method.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key concepts and processes related to the analysis of Pramipexole and its impurities.

Pramipexole D2/D3 Receptor Signaling Pathway Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptors Pramipexole->D2_D3_Receptor Binds to G_protein Gi/o Protein D2_D3_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to General Workflow for Pramipexole Impurity Profiling cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_identification Impurity Identification & Characterization Drug_Substance Pramipexole Drug Substance/Product Dissolution Dissolution in appropriate diluent Drug_Substance->Dissolution HPLC_UPLC HPLC / UPLC Analysis (Reversed-Phase) Dissolution->HPLC_UPLC Detection UV/DAD Detection HPLC_UPLC->Detection RRT Peak Identification (based on Relative Retention Time) Detection->RRT LC_MS LC-MS Analysis (for mass determination) RRT->LC_MS Quantification Quantification (Area % or against reference standard) RRT->Quantification NMR NMR Spectroscopy (for structural elucidation) LC_MS->NMR

References

Inter-Laboratory Comparison of Pramipexole Propionamide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pramipexole propionamide is recognized as a potential impurity and related compound of Pramipexole.[1][2] Its accurate quantification is crucial for the quality control of Pramipexole drug substances and products. This guide covers recommended analytical techniques, detailed experimental protocols, and a proposed workflow for a comparative study.

Data Presentation: Analytical Methodologies

A variety of analytical methods have been successfully employed for the analysis of Pramipexole and its impurities, which are applicable to this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.[3] The following tables summarize typical chromatographic conditions and validation parameters that can be adopted for an inter-laboratory comparison.

Table 1: HPLC-UV Method Parameters for Pramipexole and Related Impurities

ParameterRecommended Conditions
Column C18, 5 µm particle size, 250 mm x 4.6 mm[4]
Mobile Phase Gradient elution with a phosphate buffer and acetonitrile[5]
Flow Rate 1.0 mL/min
Detection UV at 264 nm[4]
Injection Volume 20 µL
Column Temperature 40 °C[1]

Table 2: LC-MS/MS Method Parameters for Pramipexole Quantification

ParameterRecommended Conditions
Column C18 or CN column[6]
Mobile Phase 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile[3]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]
MS/MS Transition Specific to this compound (to be determined)
Sample Preparation Protein precipitation or Solid-Phase Extraction (SPE)

Table 3: Typical Method Validation Parameters for Pramipexole Analysis

ParameterTypical Range/Value
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Analyte-dependent, typically in the ng/mL range
Limit of Quantification (LOQ) Analyte-dependent, typically in the ng/mL range

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the success of an inter-laboratory comparison. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of Pramipexole-related compounds.

1. HPLC-UV Method for Impurity Profiling

  • Objective: To separate and quantify this compound and other related impurities in a drug substance or product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm.[4]

    • Mobile Phase A: Phosphate buffer (pH 2.7).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Program: A suitable gradient to resolve all impurities of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[1]

    • Detection Wavelength: 264 nm.[4]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Pramipexole sample.

    • Dissolve in a mixture of the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.[5]

  • Data Analysis: Calculate the percentage of each impurity by area normalization.

2. LC-MS/MS Method for Quantification in Biological Matrices

  • Objective: To accurately quantify this compound in plasma or other biological samples.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 or CN column.[6]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: ESI, Positive mode.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ions for this compound and an appropriate internal standard.

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Perform protein precipitation with acetonitrile or use a solid-phase extraction (SPE) cartridge for sample cleanup.

    • Evaporate the supernatant/eluate and reconstitute in the mobile phase.

  • Data Analysis: Construct a calibration curve and determine the concentration of this compound in the samples.

Mandatory Visualizations

Pramipexole Signaling Pathway

Pramipexole is a non-ergot dopamine agonist that has a high affinity for the D2 and D3 dopamine receptors in the brain.[7] By stimulating these receptors, it mimics the effects of dopamine, which is deficient in conditions like Parkinson's disease.[1] The activation of these G protein-coupled receptors initiates a signaling cascade that ultimately modulates neuronal excitability and improves motor control.[7]

Pramipexole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pramipexole Pramipexole D2_auto D2 Autoreceptor Pramipexole->D2_auto Dopamine_synthesis Dopamine Synthesis (Inhibited) D2_auto->Dopamine_synthesis - Dopamine_release Dopamine Release (Inhibited) D2_auto->Dopamine_release - D2_post D2 Receptor Signaling_cascade Intracellular Signaling Cascade D2_post->Signaling_cascade D3_post D3 Receptor D3_post->Signaling_cascade Neuronal_response Modulation of Neuronal Excitability Signaling_cascade->Neuronal_response Pramipexole_synapse Pramipexole Pramipexole_synapse->D2_post Pramipexole_synapse->D3_post

Caption: Simplified signaling pathway of Pramipexole as a dopamine agonist.

Experimental Workflow for Inter-Laboratory Comparison

A structured workflow is essential to ensure that all participating laboratories follow the same procedures, from sample receipt to data reporting. This minimizes variability and allows for a meaningful comparison of results.

Interlaboratory_Comparison_Workflow cluster_setup Study Setup cluster_lab_activities Participating Laboratory Activities cluster_coordination Coordinating Laboratory Activities Protocol Develop Standardized Protocol Samples Prepare and Distribute Homogeneous Samples Protocol->Samples Receipt Sample Receipt and Integrity Check Samples->Receipt Analysis Sample Analysis using Standardized Protocol Receipt->Analysis Data_Gen Data Generation and Internal QC Analysis->Data_Gen Data_Collection Data Collection from all Labs Data_Gen->Data_Collection Stats_Analysis Statistical Analysis of Results Data_Collection->Stats_Analysis Report Generation of Comparison Report Stats_Analysis->Report

Caption: Standardized workflow for an inter-laboratory comparison study.

References

A Comparative Guide to the Stability of Pramipexole and its Synthetic Intermediate, Pramipexole Propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical stability of Pramipexole and its related compound, Pramipexole propionamide. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. While extensive stability data is available for the active pharmaceutical ingredient (API) Pramipexole, literature on the stability of this compound, a key intermediate in Pramipexole synthesis, is not publicly available. This guide, therefore, presents a comprehensive overview of Pramipexole's stability under various stress conditions and clarifies the role of this compound.

Introduction to Pramipexole and this compound

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Its chemical stability is a critical attribute that can impact its safety and efficacy. This compound, chemically N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide, is recognized as an impurity of Pramipexole dihydrochloride monohydrate and serves as an intermediate in some synthetic routes to produce Pramipexole.[1]

Comparative Stability Profile

A direct comparative stability study between Pramipexole and this compound is not feasible due to the lack of published stability data for this compound. The following sections provide a detailed summary of the known stability profile of Pramipexole based on forced degradation studies.

Forced Degradation Studies of Pramipexole

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[2] Pramipexole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3]

Table 1: Summary of Pramipexole Degradation under Forced Conditions

Stress ConditionReagent/ParametersDurationDegradation ObservedReference
Acid Hydrolysis 3 M HCl48 hours at 80°CSignificant degradation[4]
3 M HCl48 hours at 80°COne major degradation product[3]
Acidic Solution1 hour7.54% degradation[5]
Base Hydrolysis 2 M NaOH24 hours at 80°CSignificant degradation[4]
2 M NaOH24 hours at 80°COne major degradation product[3]
Basic Solution1 hour4.88% degradation[5]
Oxidative 30% H₂O₂Not specifiedSignificant degradation[6]
6% H₂O₂8 days at room temp.More than 10% degradation[3]
30% H₂O₂4 hours58.70% degradation[5]
Photolytic Sunlight (60,000–70,000 lux)8 daysSignificant degradation[3]
UV lightNot specifiedNo significant degradation[5]
Thermal 100°C (solid state)48 hoursNo significant degradation[4]
HeatNot specifiedNo significant degradation[5]
Humidity 25°C/90% RH2 daysNot specified[7]

Based on these studies, Pramipexole is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions, with significant degradation also observed under photolytic stress.[3] The drug substance is relatively stable to thermal stress.[4][5]

Experimental Protocols for Pramipexole Stability Studies

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on published literature for the forced degradation of Pramipexole.

General Sample Preparation

A stock solution of Pramipexole (e.g., 1 mg/mL) is typically prepared in a suitable solvent like methanol.[3] This stock solution is then used for the individual stress studies.

Forced Degradation Protocols
  • Acid Hydrolysis : A solution of Pramipexole is mixed with an acidic solution (e.g., 3 M HCl) and refluxed at 80°C for 48 hours.[4] The resulting solution is neutralized before analysis.

  • Base Hydrolysis : A solution of Pramipexole is mixed with a basic solution (e.g., 2 M NaOH) and refluxed at 80°C for 24 hours.[4] The solution is then neutralized prior to analysis.

  • Oxidative Degradation : Pramipexole solution is exposed to an oxidizing agent, such as 6% hydrogen peroxide, at room temperature for up to 8 days.[3]

  • Photodegradation : A solution of Pramipexole is exposed to sunlight (e.g., 60,000–70,000 lux) for a period of 8 days.[3]

  • Thermal Degradation : Solid Pramipexole powder is exposed to a high temperature, for instance, 100°C for 48 hours.[4] The stressed powder is then dissolved in a suitable diluent for analysis.

Analytical Method

A stability-indicating analytical method is required to separate the drug from its degradation products. A common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 2: Typical RP-HPLC Method for Pramipexole Stability Testing

ParameterConditionReference
Column Ace5-C18 (250×4.6 mm, 5 µm)[8]
Mobile Phase 10 mmol L⁻¹ ammonium acetate and acetonitrile (75:25 v/v)[8]
Flow Rate 1.0 mL/min[9]
Detection UV at 260 nm[8]
Injection Volume 20 µL[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of Pramipexole.

G cluster_preparation Sample Preparation cluster_analysis Analysis Pramipexole_API Pramipexole API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Pramipexole_API->Stock_Solution Acid Acid Hydrolysis (e.g., 3M HCl, 80°C, 48h) Base Base Hydrolysis (e.g., 2M NaOH, 80°C, 24h) Oxidative Oxidative Stress (e.g., 6% H2O2, RT, 8 days) Photolytic Photolytic Stress (e.g., Sunlight, 8 days) Thermal Thermal Stress (e.g., 100°C, 48h) Neutralize Neutralize (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Photolytic->Dilute Thermal->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis with UV Detection Dilute->HPLC Data Data Analysis and Degradation Quantification HPLC->Data

Caption: Workflow for forced degradation studies of Pramipexole.

This compound: A Synthetic Intermediate

As previously mentioned, there is a lack of published stability data for this compound. Its primary relevance in the context of Pramipexole is as a synthetic intermediate. One patented synthesis route for Pramipexole involves the following key steps:

  • Reaction of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with propionic anhydride to form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide (this compound).

  • Reduction of the resulting this compound to yield Pramipexole.[10]

The relationship between these compounds is illustrated in the signaling pathway diagram below.

G Start (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Intermediate This compound Start->Intermediate + Propionic Anhydride End Pramipexole Intermediate->End Reduction

Caption: Synthesis of Pramipexole via this compound.

Conclusion

The stability of Pramipexole has been thoroughly investigated through forced degradation studies, revealing its susceptibility to hydrolytic, oxidative, and photolytic stress. In contrast, this compound is primarily known as a synthetic intermediate in the production of Pramipexole, and its stability has not been a subject of published research. For drug development professionals, understanding the degradation pathways of Pramipexole is crucial for formulation development and ensuring the quality and safety of the final drug product. While a direct stability comparison is not possible, this guide provides a comprehensive overview of the existing knowledge on Pramipexole's stability.

References

Detecting Pramipexole Propionamide: A Guide to Analytical Methods and Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical detection limits for Pramipexole propionamide (also known as Pramipexole Impurity E) against established regulatory requirements. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection and implementation of appropriate analytical strategies.

Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, can contain various impurities stemming from its synthesis or degradation. One such impurity is this compound. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia (EP) have established stringent guidelines for the control of such impurities in drug substances and products to ensure patient safety.

Regulatory Landscape for Impurity Control

The primary framework for the control of impurities in new drug substances and products is provided by the ICH guidelines. Key thresholds outlined in these guidelines dictate the reporting, identification, and qualification of impurities. Generally, the reporting threshold for an impurity is 0.05%. The identification threshold, the level at which an impurity must be identified, varies from 0.05% to 0.10% depending on the maximum daily dose of the drug. The qualification threshold, which necessitates toxicological data to ensure an impurity poses no safety risk, is also dependent on the daily dose.

The European Pharmacopoeia monograph for Pramipexole Dihydrochloride Monohydrate provides specific acceptance criteria for named impurities.[1] For instance, impurities A, B, and C each have a limit of not more than 0.15%.[1] For unspecified impurities, the limit is set at 0.10%.[1] this compound is designated as Pramipexole EP Impurity E.[2][3][4][5]

Benchmarking Analytical Detection Limits

A critical aspect of complying with these regulatory standards is the utilization of analytical methods with sufficient sensitivity to detect and quantify impurities at or below the established thresholds. The limit of detection (LOD) and limit of quantitation (LOQ) are key performance characteristics of an analytical method that define its sensitivity.

While specific LOD and LOQ values for this compound are not widely published, the performance of analytical methods for the parent compound, Pramipexole, can serve as a valuable benchmark. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pramipexole has demonstrated an LOD of 0.023 µg/mL and an LOQ of 0.071 µg/mL. This level of sensitivity is generally considered adequate for the detection and quantification of impurities at the levels stipulated by regulatory bodies.

The following table summarizes the key regulatory thresholds and the benchmark analytical performance.

ParameterRegulatory Threshold/LimitBenchmark Analytical Performance (for Pramipexole)
Reporting Threshold (ICH) ≥ 0.05%-
Identification Threshold (ICH) 0.05% - 0.10% (Dose-dependent)-
Qualification Threshold (ICH) Dose-dependent-
Limit for Unspecified Impurities (EP) ≤ 0.10%-
Limit of Detection (LOD) -0.023 µg/mL
Limit of Quantitation (LOQ) -0.071 µg/mL

Experimental Protocol: A Validated HPLC Method for Pramipexole and its Impurities

The following is a detailed methodology for a validated reversed-phase HPLC method suitable for the analysis of Pramipexole and its related substances, including this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of ammonium acetate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength of 264 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Standard and Sample Preparation:

  • Standard Solution: A stock solution of Pramipexole reference standard is prepared in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Working standard solutions are prepared by diluting the stock solution to the desired concentrations.

  • Sample Solution: The drug product is dissolved in a suitable diluent to achieve a known concentration of Pramipexole. The solution may need to be filtered through a 0.45 µm filter before injection.

  • Impurity Standard Solution: If available, a reference standard of this compound should be used to prepare a stock solution and working solutions for method validation and quantification.

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, which include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in ensuring the quality of Pramipexole with respect to its impurities.

cluster_0 Regulatory Framework cluster_1 Analytical Method Development & Validation cluster_2 Impurity Control Strategy ICH ICH Guidelines (Q3A, Q3B, etc.) Spec Setting Specifications ICH->Spec EP European Pharmacopoeia EP->Spec FDA FDA Guidance FDA->Spec MethodDev Method Development (HPLC/UPLC-MS) Validation Method Validation (ICH Q2) MethodDev->Validation LOD_LOQ Determination of LOD & LOQ Validation->LOD_LOQ Routine Routine Testing LOD_LOQ->Routine Spec->Routine Stability Stability Studies Routine->Stability

Figure 1: Logical Relationship of Regulatory and Analytical Processes.

start Sample Preparation hplc HPLC Analysis start->hplc data Data Acquisition hplc->data quant Quantification of Impurities data->quant compare Comparison with Regulatory Limits quant->compare report Reporting Results compare->report

References

Safety Operating Guide

Proper Disposal of Pramipexole Propionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of investigational compounds like Pramipexole propionamide are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to best practices for chemical waste management.

I. Hazard Assessment and Regulatory Overview

This compound is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] While specific disposal regulations for this compound are not explicitly detailed, its pharmacological activity necessitates that it be treated as hazardous waste. The disposal of pharmaceutical compounds is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department, as state and local regulations may impose more stringent requirements than federal mandates.[2]

Key Regulatory Considerations:

  • EPA (RCRA): Regulates the management and disposal of hazardous waste. A key provision prohibits the drain disposal of hazardous waste pharmaceuticals.[2]

  • Institutional EHS: Your primary resource for specific institutional procedures and ensuring compliance with local and state laws.

II. Standard Disposal Protocol

The recommended and most common procedure for disposing of this compound is through a licensed professional waste disposal company.[2] This ensures the waste is handled and disposed of in compliance with all relevant regulations.

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Initial Assessment: Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.

    • Segregation: Do not mix this compound waste with non-hazardous laboratory trash.[2][3] Keep it separate from other chemical waste streams unless explicitly permitted by your EHS department to prevent dangerous reactions.[3]

  • Waste Collection and Labeling:

    • Container: Collect waste in a designated, leak-proof, and chemically compatible container that can be securely sealed.[2][3] Leave the original label on the container if possible.[4]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[2] Ensure the label is fully legible.[5]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will coordinate with a licensed waste disposal vendor for final treatment, likely incineration.[6]

Quantitative Data Summary

The following table summarizes key hazard and toxicity data for the parent compound, Pramipexole, which informs the cautious handling and disposal of its derivatives.

Data PointValueCompound TestedSource
GHS Hazard Statement H302: Harmful if swallowedThis compoundPubChem[1]
Acute Oral Toxicity (LD50) >800 mg/kg (Rat)Pramipexole Dihydrochloride MonohydrateTCI
Acute Oral Toxicity (LDLo) 1700 mg/kg (Mouse)PramipexoleScieGen[6]
Aquatic Toxicity (EC50) >= 70 mg/l (48 h, Daphnia magna)Pramipexole DihydrochlorideMerck[4]

Experimental Protocols: In-Laboratory Deactivation

Disclaimer: In-laboratory treatment of chemical waste should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved.[7] These procedures should be considered only if approved by your institution's EHS department and if they significantly reduce the hazard of the waste. The final neutralized solution must still be collected and disposed of as hazardous waste.

The following protocols are based on methods shown to be effective for the degradation of a related compound, Pramipexole-d5, and may be adaptable for this compound.[2]

Protocol 1: Acid Hydrolysis
  • Preparation: In a suitable reaction vessel inside a certified chemical fume hood, prepare a solution of the this compound waste.

  • Acidification: Slowly add 3 M hydrochloric acid (HCl) to the solution.

  • Reaction: Reflux the solution at 80°C for 48 hours. This process has been shown to cause significant degradation of the parent compound.[2]

  • Cooling & Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 5 and 9.[8]

  • Final Disposal: Collect the final solution in a labeled hazardous waste container for disposal.[2]

Protocol 2: Base Hydrolysis
  • Preparation: In a suitable reaction vessel inside a certified chemical fume hood, prepare a solution of the this compound waste.

  • Basification: Slowly add 2 M sodium hydroxide (NaOH) to the solution.

  • Reaction: Reflux the solution at 80°C for 24 hours. This method also results in substantial degradation.[2]

  • Cooling & Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 5 and 9.[8]

  • Final Disposal: Collect the final solution in a labeled hazardous waste container for disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

G cluster_start cluster_assessment Step 1: Assessment cluster_segregation Step 2: Segregation & Collection cluster_treatment Step 3: In-Lab Treatment (Optional) cluster_disposal Step 4: Final Disposal start Start: Pramipexole Propionamide Waste Generated assess Assess Waste Is it contaminated with This compound? start->assess segregate Segregate as Hazardous Waste. Collect in a sealed, compatible, and clearly labeled container. assess->segregate Yes treat_q Is In-Lab Deactivation Approved by EHS? segregate->treat_q treat_proc Perform Approved Protocol (e.g., Acid/Base Hydrolysis). Collect resulting solution. treat_q->treat_proc Yes store Store in designated Satellite Accumulation Area. treat_q->store No treat_proc->store pickup Contact EHS for pickup by Licensed Waste Vendor. store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole propionamide
Reactant of Route 2
Reactant of Route 2
Pramipexole propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.